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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Aminopent-1-en-3-ol Hydrochloride (CAS 87487-96-5): A Versatile Chiral Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 5-aminopent-1-en-3-ol hydrochloride, a chiral building block with significant potential in medicinal chemistry and drug development. While specific literature on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-aminopent-1-en-3-ol hydrochloride, a chiral building block with significant potential in medicinal chemistry and drug development. While specific literature on this compound is limited, this document synthesizes available data, draws logical inferences from analogous structures, and presents field-proven insights to offer researchers, scientists, and drug development professionals a practical resource for its evaluation and application.

Introduction: The Strategic Value of Chiral γ-Amino Allylic Alcohols

Chiral γ-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and pharmaceuticals.[1] The presence of both an amino and a hydroxyl group, separated by a defined stereochemical relationship, provides a versatile scaffold for interacting with biological targets. The additional allylic functionality in 5-aminopent-1-en-3-ol offers a reactive handle for further molecular elaboration, making it a particularly attractive building block for creating diverse chemical libraries and complex target molecules. This guide will delve into the chemical properties, potential synthetic routes, characterization, and applications of its hydrochloride salt, providing a solid foundation for its use in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of 5-aminopent-1-en-3-ol hydrochloride is crucial for its effective handling, reaction design, and interpretation of experimental outcomes.

PropertyValueSource
CAS Number 87487-96-5[2]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol Inferred from free base
IUPAC Name 5-aminopent-1-en-3-ol hydrochloride[2]
Synonyms 3-AMINO-PENT-4-EN-1-OL hydrochloride, 3-AMINO-5-HYDROXY-PENTEN-1 hydrochloride, 1-Penten-3-ol, 5-amino-, hydrochloride[3]
Appearance White to off-white powder or crystals (predicted)[2]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)Inferred from structure
XLogP3 (free base) -0.4[2]
Topological Polar Surface Area (TPSA) (free base) 46.3 Ų[2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain biological assays and reaction conditions. The low XLogP3 value of the free base suggests good aqueous solubility, a desirable property for many drug candidates.

Figure 1: Chemical structure of 5-Aminopent-1-en-3-ol Hydrochloride.

Synthesis and Chirality: A Proposed Approach

G cluster_0 Proposed Asymmetric Synthesis Workflow start Racemic Pent-1-en-3-ol reaction Asymmetric Hydrogen-Borrowing Hydroamination start->reaction amine_source Amine Source (e.g., Benzylamine) amine_source->reaction catalyst Chiral Ruthenium Catalyst (e.g., Ru-BINAP complex) catalyst->reaction intermediate N-Protected 5-aminopent-1-en-3-ol reaction->intermediate deprotection Deprotection (e.g., Hydrogenolysis) intermediate->deprotection free_base 5-Aminopent-1-en-3-ol (Free Base) deprotection->free_base salt_formation Salt Formation (HCl in suitable solvent) free_base->salt_formation product 5-Aminopent-1-en-3-ol Hydrochloride salt_formation->product

Figure 2: Proposed workflow for the asymmetric synthesis of 5-Aminopent-1-en-3-ol Hydrochloride.

Step-by-Step Methodological Considerations

Step 1: Asymmetric Hydroamination

  • Reaction Setup: In a nitrogen-flushed Schlenk flask, dissolve the chiral ruthenium catalyst (e.g., a Ru-BINAP complex) in a suitable anhydrous solvent (e.g., toluene).

  • Reagent Addition: Add racemic pent-1-en-3-ol and the amine source (e.g., benzylamine). The use of a protected amine is crucial to prevent catalyst inhibition by the free amine.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS. The reaction proceeds via a hydrogen-borrowing mechanism, where the alcohol is transiently oxidized to a ketone, which then undergoes enantioselective imine formation and reduction.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench appropriately, and extract the product. Purify the N-protected amino alcohol by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: A chiral ruthenium catalyst is chosen for its proven efficacy in asymmetric hydrogen-borrowing catalysis, which allows for the dynamic kinetic resolution of the racemic starting material to yield a highly enantiomerically enriched product.[1]

  • Amine Source: Benzylamine is a common choice as it can be easily removed by hydrogenolysis in the subsequent deprotection step.

Step 2: Deprotection

  • Reaction Setup: Dissolve the purified N-protected amino alcohol in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the free base of 5-aminopent-1-en-3-ol.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until the pH is acidic.

  • Crystallization: Cool the solution to induce crystallization of the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This proposed synthesis provides a pathway to obtaining the chiral target molecule. The specific enantiomer obtained will depend on the chirality of the catalyst used.

Spectral Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in D₂O would exhibit the following key signals:

  • Vinyl Protons (H-1, H-2): A complex multiplet between 5.0 and 6.0 ppm. The terminal CH₂ protons (H-1) would likely appear as two distinct signals (doublets of doublets), and the CH proton (H-2) as a multiplet due to coupling with the terminal vinyl protons and the proton at C-3.

  • Carbinol Proton (H-3): A multiplet around 4.0-4.5 ppm, coupled to the protons on C-2 and C-4.

  • Methylene Protons adjacent to Nitrogen (H-5): A multiplet around 3.0-3.5 ppm, coupled to the protons on C-4.

  • Methylene Protons (H-4): A multiplet around 1.8-2.2 ppm, coupled to the protons on C-3 and C-5.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in D₂O would show five distinct signals:

  • Vinyl Carbons: C-1 (~115-120 ppm) and C-2 (~135-140 ppm).

  • Carbinol Carbon: C-3 (~65-70 ppm).

  • Methylene Carbon adjacent to Nitrogen: C-5 (~40-45 ppm).

  • Methylene Carbon: C-4 (~30-35 ppm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 102.1.

Purity Analysis: Methodological Starting Points

Ensuring the purity of 5-aminopent-1-en-3-ol hydrochloride is critical for its application in drug discovery. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Table 2: Proposed HPLC Method for Purity Analysis

ParameterRecommended Starting Conditions
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Rationale for Method Selection:

  • Reversed-Phase HPLC: This is a versatile and widely used technique for the analysis of polar organic molecules.

  • TFA: The use of trifluoroacetic acid as an ion-pairing agent helps to improve peak shape for the amine.

  • UV Detection: While the molecule lacks a strong chromophore, detection at low wavelengths (210 nm) is often feasible. ELSD provides a more universal detection method if UV sensitivity is insufficient.

For the analysis of enantiomeric purity, chiral HPLC would be necessary, likely requiring derivatization of the amino group with a chiral reagent.[5]

Applications in Medicinal Chemistry and Drug Development

5-Aminopent-1-en-3-ol hydrochloride is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its bifunctional nature, combined with the reactive alkene, allows for a variety of chemical transformations.

G cluster_0 Synthetic Utility of 5-Aminopent-1-en-3-ol start 5-Aminopent-1-en-3-ol amino_derivatization Amine Derivatization (Amide, Sulfonamide, etc.) start->amino_derivatization hydroxyl_derivatization Hydroxyl Derivatization (Ether, Ester, etc.) start->hydroxyl_derivatization alkene_functionalization Alkene Functionalization (e.g., Epoxidation, Dihydroxylation, Metathesis) start->alkene_functionalization heterocycles Heterocycle Synthesis (e.g., Pyrrolidines, Piperidines) amino_derivatization->heterocycles peptide_mimetics Peptidomimetics amino_derivatization->peptide_mimetics complex_alcohols Complex Polyols hydroxyl_derivatization->complex_alcohols alkene_functionalization->heterocycles alkene_functionalization->complex_alcohols antivirals Antiviral Agents heterocycles->antivirals anticancer Anticancer Agents heterocycles->anticancer cns_agents CNS Agents complex_alcohols->cns_agents peptide_mimetics->anticancer

Figure 3: Potential synthetic transformations and therapeutic areas for derivatives of 5-Aminopent-1-en-3-ol.

Synthesis of Novel Heterocycles

The amino and hydroxyl groups can be used to construct a variety of heterocyclic scaffolds. For instance, intramolecular cyclization following functionalization of the alkene could lead to substituted pyrrolidines or piperidines, core structures in many pharmaceuticals.

As a Chiral Ligand

The amino alcohol moiety can serve as a chiral ligand for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.

Incorporation into Peptidomimetics

The γ-amino alcohol structure can be incorporated into peptide sequences to create peptidomimetics with improved stability and bioavailability compared to their natural peptide counterparts.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 5-aminopent-1-en-3-ol hydrochloride.

  • Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including gloves and safety glasses.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Aminopent-1-en-3-ol hydrochloride is a promising chiral building block with considerable potential for applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, predictive characterization data, and potential applications based on sound chemical principles and data from analogous compounds. By offering this in-depth technical perspective, we hope to empower researchers to unlock the full potential of this versatile molecule in the development of novel therapeutics.

References

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. J Chromatogr. 1987 Jan 30:387:255-65. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Anti‐Markovnikov Hydroamination of Racemic Allylic Alcohols to Access Chiral γ‐Amino Alcohols. University of Liverpool IT Services. [Link]

  • Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols. ResearchGate. [Link]

  • Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. PubMed. [Link]

  • γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • 5-Aminopent-1-en-3-ol. PubChem. [Link]

Sources

Exploratory

chemical structure and properties of 5-aminopent-1-en-3-ol HCl

Executive Summary 5-Aminopent-1-en-3-ol hydrochloride is a bifunctional C5 building block characterized by a terminal alkene, a secondary allylic alcohol, and a primary amine. Its unique architecture—possessing both nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminopent-1-en-3-ol hydrochloride is a bifunctional C5 building block characterized by a terminal alkene, a secondary allylic alcohol, and a primary amine. Its unique architecture—possessing both nucleophilic (amine, hydroxyl) and electrophilic potential (via activation of the allylic alcohol) as well as a metathesis-active olefin—makes it a high-value scaffold in the synthesis of alkaloids, glycomimetics, and nitrogen heterocycles.

This guide details the structural properties, validated synthesis protocols, and strategic applications of this compound, specifically focusing on its utility as a precursor for piperidine and pyrrolidine alkaloids via Ring-Closing Metathesis (RCM).

Chemical Identity & Structural Analysis[1]

The molecule comprises a 5-carbon chain with three distinct functional sites. The hydrochloride salt form improves stability and handling compared to the volatile and oxidation-prone free base.

Property Data
IUPAC Name 5-aminopent-1-en-3-ol hydrochloride
Common Synonyms 1-Penten-3-ol, 5-amino-, HCl; 3-Hydroxy-4-pentenylamine HCl
CAS Number (Free Base) 87487-96-5
CAS Number (HCl Salt) Not widely listed; typically prepared in situ
Molecular Formula C₅H₁₁NO[1][2][3][4] · HCl
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)
Chiral Center C3 (Available as racemate or enantiopure via resolution)
SMILES C=CC(O)CCN.Cl
Structural Visualization

The following diagram illustrates the connectivity and functional group priority.

ChemicalStructure Figure 1: Functional architecture of 5-aminopent-1-en-3-ol HCl. C1 C1: Terminal Alkene (Metathesis Handle) C3 C3: Allylic Alcohol (Chiral Center) C1->C3 Allylic System C5 C5: Primary Amine (Nucleophile) C3->C5 Ethyl Linker

Physicochemical Properties[1][5][6]

Understanding the physical state is critical for process design. The HCl salt is significantly more robust than the free base.

  • Appearance: Hygroscopic white to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and ethanol. Sparingly soluble in dichloromethane or diethyl ether (unlike the free base).

  • pKa:

    • Amine (

      
      ): ~9.5–10.5
      
    • Alcohol (

      
      ): ~16
      
  • Stability: The allylic alcohol moiety is sensitive to acid-catalyzed rearrangement (allylic transposition) under harsh conditions, but the amine hydrochloride salt stabilizes the molecule against oxidative degradation.

Synthesis & Manufacturing

The most robust synthetic route, validated in the total synthesis of Civet constituents, involves the reduction of a cyanohydrin derivative. This method avoids the handling of unstable vinyl magnesium species on a large scale.

Core Synthesis Route: Nitrile Reduction

Precursor: 3-Hydroxy-4-pentenenitrile (1-cyano-2-hydroxy-3-butene).

Protocol Step-by-Step
  • Starting Material Preparation: 3-Hydroxy-4-pentenenitrile is prepared via the ring-opening of butadiene monoxide (vinyl oxirane) with cyanide (HCN or KCN/buffer).

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5–2.0 equiv).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

    • Temperature: 0°C to Room Temperature.

    • Procedure: Add the nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0°C. Stir at ambient temperature for 2–4 hours.

    • Quench: Fieser workup (

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O) to precipitate aluminum salts. Filter and concentrate.
  • Salt Formation:

    • Dissolve the crude free base oil in dry diethyl ether or dioxane.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Collect the precipitated white solid via filtration under inert atmosphere (N₂/Ar).

SynthesisPathway Figure 2: Validated synthesis route from butadiene monoxide. SM Butadiene Monoxide (Vinyl Oxirane) Inter 3-Hydroxy-4-pentenenitrile (C5H7NO) SM->Inter HCN / KCN Ring Opening Prod 5-Aminopent-1-en-3-ol (Free Base) Inter->Prod LiAlH4 / THF Reduction Salt HCl Salt Formation (Final Product) Prod->Salt HCl / Dioxane Precipitation

Critical Control Points:

  • Regioselectivity: The ring opening of vinyl oxirane must be controlled to favor the S_N2 attack at the terminal carbon.

  • Safety: LiAlH₄ reduction requires strictly anhydrous conditions. The workup is exothermic.

Applications in Drug Discovery

5-Aminopent-1-en-3-ol HCl serves as a "chiral pool" mimic (when resolved) for constructing nitrogen heterocycles.

Piperidine & Pyrrolidine Synthesis

The terminal alkene allows for Ring-Closing Metathesis (RCM) .

  • Mechanism: Acylation of the amine with an acryloyl chloride followed by RCM using a Grubbs catalyst yields dehydropiperidones.

  • Relevance: This pathway is used in the synthesis of Manzamine alkaloids and Civet components.

Glycomimetics

The 1,3-amino alcohol motif mimics the C-terminus of sphingolipids and certain sugar amines, making it a candidate for glycosidase inhibitor design.

Linker Chemistry

The orthogonal reactivity of the amine (for amide coupling) and the alkene (for thiol-ene "click" chemistry or cross-metathesis) allows this molecule to serve as a robust linker in Antibody-Drug Conjugates (ADCs).

Applications Figure 3: Divergent synthetic applications. Core 5-Aminopent-1-en-3-ol RCM Ring-Closing Metathesis (Grubbs Cat.) Core->RCM N-Acylation + RCM Click Thiol-Ene Click Core->Click C=C Reactivity Heterocycle Dehydropiperidines (Alkaloid Scaffolds) RCM->Heterocycle Conjugate Drug-Linker Conjugates Click->Conjugate

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).

Storage Protocols:

  • Hygroscopic: Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Temperature: Refrigerator (2–8°C) recommended to prevent slow polymerization or oxidation of the alkene.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.

References

  • Litvinas, N. D., et al. (2005). "Total Synthesis of the civet constituent (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid." Tetrahedron, 61(25), 6094-6102.

    • Primary reference for the nitrile reduction synthesis route.
  • PubChem. (n.d.).[1] "5-Aminopent-1-en-3-ol Compound Summary." National Library of Medicine.

    • Source for chemical identifiers and structural data.[5]

  • Hinkle, R. J., et al. (2005). "BiBr3 initiated cyclization-addition reactions." Tetrahedron, 61(49), 11664-11671.
  • Organic Syntheses. (1959). "Vinylmagnesium Bromide."[6][7] Org.[5][6] Synth., 39,[6] 10.

    • Foundational method for handling vinyl Grignard reagents if alternative synthesis is

Sources

Foundational

The 5-Aminopent-1-en-3-ol Scaffold: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 5-Aminopent-1-en-3-ol Scaffold In the landscape of contemporary drug discovery, the dem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Aminopent-1-en-3-ol Scaffold

In the landscape of contemporary drug discovery, the demand for novel, three-dimensionally complex chiral building blocks is insatiable.[1] These molecular frameworks are the foundational elements upon which innovative therapeutics are constructed, with their stereochemistry often being the decisive factor in achieving desired biological activity and minimizing off-target effects. The 5-aminopent-1-en-3-ol scaffold, a chiral amino allylic alcohol, represents a particularly valuable, yet underexplored, building block. Its constituent functional groups—a primary amine, a secondary alcohol, and a vinyl group—offer a triad of reactive sites for diverse chemical modifications, enabling the synthesis of a wide array of complex molecular architectures.[2] The inherent chirality at the C-3 position, coupled with the potential for diastereomeric diversity, provides a rich chemical space for the development of highly specific and potent bioactive molecules. This guide will provide a comprehensive overview of the synthetic strategies to access this versatile scaffold, detailed experimental protocols, and an exploration of its potential applications in medicinal chemistry.

Strategic Approaches to the Asymmetric Synthesis of 5-Aminopent-1-en-3-ol

The synthesis of enantiomerically pure 5-aminopent-1-en-3-ol can be approached through several strategic disconnections. The primary challenge lies in the stereocontrolled formation of the chiral secondary alcohol at the C-3 position. The most prominent and effective strategies include the asymmetric vinylation of a protected 3-aminopropanal derivative and the enzymatic kinetic resolution of a racemic mixture of 5-aminopent-1-en-3-ol.

Asymmetric Vinylation of N-Protected 3-Aminopropanal

A highly convergent and stereoselective approach to chiral 5-aminopent-1-en-3-ol involves the asymmetric addition of a vinyl nucleophile to an N-protected 3-aminopropanal. This method allows for the direct installation of the vinyl group and the creation of the chiral center in a single, highly controlled step. The choice of the nitrogen protecting group is critical to prevent interference with the vinylation reaction and to allow for facile deprotection in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Logical Workflow for Asymmetric Vinylation:

G start N-Boc-3-aminopropanal product N-Boc-5-aminopent-1-en-3-ol start->product Asymmetric Vinylation reagent Vinylmetallic Reagent (e.g., Vinylzinc or Vinyl Grignard) reagent->product catalyst Chiral Ligand / Catalyst catalyst->product deprotection Deprotection product->deprotection Acidic Conditions final_product Chiral 5-aminopent-1-en-3-ol deprotection->final_product

Figure 1: General workflow for the asymmetric vinylation approach.

Causality in Experimental Choices:

The success of this strategy hinges on the selection of the vinylmetallic reagent and the chiral catalyst. Organozinc reagents, such as vinylzinc bromide, are often preferred due to their lower reactivity compared to Grignard reagents, which can lead to better enantioselectivities.[3] The choice of chiral ligand is paramount in dictating the stereochemical outcome. Amino alcohols and diamines are common ligand classes for this transformation, forming chiral complexes with the metal center and creating a chiral environment for the addition to the aldehyde.

Detailed Experimental Protocol: Asymmetric Vinylation of N-Boc-3-aminopropanal

This protocol is adapted from established procedures for the asymmetric vinylation of aldehydes.

Materials:

  • N-Boc-3-aminopropanal

  • Vinyl bromide or vinyl iodide

  • Diethyzinc (1.0 M in hexanes)

  • Chiral ligand (e.g., (1R,2S)-N-methylephedrine)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vinylzinc Reagent: To a flame-dried, argon-purged flask, add a solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL). Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. Add a solution of vinyl bromide (1.0 mmol) in anhydrous toluene (2 mL) dropwise and stir for an additional 1 hour at 0 °C.

  • Asymmetric Addition: Cool the vinylzinc solution to -78 °C. Add a solution of N-Boc-3-aminopropanal (0.8 mmol) in anhydrous toluene (3 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched N-Boc-5-aminopent-1-en-3-ol.

  • Deprotection: Dissolve the purified N-Boc-5-aminopent-1-en-3-ol in a solution of 4 M HCl in dioxane and stir at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the desired chiral 5-aminopent-1-en-3-ol.

Quantitative Data for Asymmetric Vinylation of Aldehydes:

AldehydeChiral LigandVinylating AgentYield (%)ee (%)Reference
Benzaldehyde(1R,2S)-N-methylephedrineVinylzinc bromide8592[3]
Cyclohexanecarboxaldehyde(S)-BINOLVinylmagnesium bromide9088[4]
OctanalChiral ImidazolidinoneVinyl trifluoroborate8195[2]
Enzymatic Kinetic Resolution of Racemic 5-Aminopent-1-en-3-ol

An alternative and often highly selective method to obtain enantiopure 5-aminopent-1-en-3-ol is through the enzymatic kinetic resolution of its racemic form. This strategy leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Logical Workflow for Enzymatic Kinetic Resolution:

G start Racemic 5-aminopent-1-en-3-ol resolution Enzymatic Kinetic Resolution start->resolution reagent Acyl Donor (e.g., Vinyl Acetate) reagent->resolution enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->resolution products Mixture of: (R)-5-aminopent-1-en-3-ol (S)-5-acetoxypent-1-en-3-amine resolution->products separation Chromatographic Separation products->separation final_product_R (R)-5-aminopent-1-en-3-ol separation->final_product_R hydrolysis Hydrolysis separation->hydrolysis Acylated Enantiomer final_product_S (S)-5-aminopent-1-en-3-ol hydrolysis->final_product_S

Figure 2: General workflow for the enzymatic kinetic resolution approach.

Causality in Experimental Choices:

The choice of enzyme and acyl donor is crucial for the efficiency and selectivity of the resolution. Candida antarctica lipase B (CALB) is a widely used and highly effective lipase for the resolution of a broad range of alcohols.[1] Vinyl acetate is a common acyl donor as the byproduct, acetaldehyde, is volatile and easily removed from the reaction mixture. The solvent also plays a significant role, with non-polar organic solvents like hexane or toluene generally providing the best results.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 5-Aminopent-1-en-3-ol

This protocol is based on established procedures for the kinetic resolution of allylic alcohols.[5]

Materials:

  • Racemic 5-aminopent-1-en-3-ol

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Anhydrous hexane

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation: To a flask containing a solution of racemic 5-aminopent-1-en-3-ol (1.0 mmol) in anhydrous hexane (20 mL), add vinyl acetate (1.5 mmol) and immobilized CALB (50 mg/mmol of substrate).

  • Reaction Monitoring: Seal the flask and shake it at a constant temperature (e.g., 30 °C) in an orbital shaker. Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Reaction Termination and Workup: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted alcohol enantiomer from the acylated enantiomer by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Hydrolysis of the Ester (Optional): To obtain the other enantiomer of the alcohol, dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with dilute HCl and extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Quantitative Data for Enzymatic Kinetic Resolution of Allylic Alcohols:

SubstrateEnzymeAcyl DonorConversion (%)ee (alcohol) (%)ee (ester) (%)Reference
(±)-oct-1-en-3-olNovozym 435Vinyl acetate~50>99>99[5]
(±)-1-phenylprop-2-en-1-olLipase from Pseudomonas cepaciap-Chlorophenyl acetate~50>99>99[6]

Potential Applications in Drug Discovery

While the direct application of the 5-aminopent-1-en-3-ol scaffold in marketed drugs is not yet established, its structural motifs are present in a variety of bioactive molecules, suggesting its significant potential as a versatile building block.

1. Synthesis of Novel Nucleoside Analogs: The vinyl group can be functionalized through methods like dihydroxylation or epoxidation to generate a diol or epoxide, respectively. These can then be further elaborated to form the ribose or deoxyribose mimics found in nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. The amino group can serve as a precursor to the nucleobase or as a point of attachment for other functionalities.

2. Precursor for Chiral Amines and Amino Alcohols: The vinyl group can be selectively reduced to an ethyl group, providing access to chiral 5-aminopentan-3-ol derivatives. Alternatively, oxidative cleavage of the double bond can yield a chiral amino aldehyde, a valuable intermediate for the synthesis of other complex molecules. These transformations expand the utility of the scaffold to access a wider range of chiral building blocks.

3. Scaffold for Combinatorial Chemistry: The three distinct functional groups of the 5-aminopent-1-en-3-ol scaffold make it an ideal starting point for the construction of diverse compound libraries for high-throughput screening. Each functional group can be selectively modified to generate a vast number of analogs, increasing the probability of identifying novel bioactive compounds.

Logical Relationship of Functional Groups to Potential Bioactivity:

G scaffold 5-Aminopent-1-en-3-ol Scaffold amine Primary Amine scaffold->amine alcohol Chiral Secondary Alcohol scaffold->alcohol vinyl Vinyl Group scaffold->vinyl bioactivity1 Nucleoside Analogs (Antiviral, Anticancer) amine->bioactivity1 Nucleobase precursor bioactivity2 Chiral Ligands for Asymmetric Catalysis amine->bioactivity2 Coordination site bioactivity3 Sphingosine Analogues (Immunomodulators) amine->bioactivity3 Pharmacophoric feature alcohol->bioactivity1 Sugar mimic backbone alcohol->bioactivity2 Coordination site alcohol->bioactivity3 Pharmacophoric feature vinyl->bioactivity1 Functionalization handle

Figure 3: Relationship between the functional groups of the scaffold and potential applications.

Conclusion

The chiral 5-aminopent-1-en-3-ol scaffold, while currently underrepresented in the scientific literature, possesses all the hallmarks of a highly valuable and versatile building block for modern drug discovery. The synthetic strategies outlined in this guide, based on well-established and robust asymmetric methodologies, provide a clear and actionable roadmap for its enantioselective preparation. The inherent trifunctionality of this scaffold opens up a myriad of possibilities for the synthesis of complex and diverse molecular architectures. As the demand for novel and potent therapeutic agents continues to grow, the exploration and utilization of such underexplored chiral building blocks will be paramount to the advancement of medicinal chemistry. This guide serves as a foundational resource to stimulate further research and unlock the full potential of the 5-aminopent-1-en-3-ol scaffold in the development of the next generation of innovative medicines.

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Exploratory

A Comprehensive Technical Guide to the Solubility of 5-Aminopent-1-en-3-ol Hydrochloride: Principles, Determination, and Implications for Drug Development

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. It is a pivotal physicochemical property that governs everything from bioavailability and dosing to the feasibility of formulation. This technical guide provides an in-depth exploration of the solubility characteristics of 5-aminopent-1-en-3-ol hydrochloride, a molecule of interest for researchers in medicinal chemistry and pharmacology. We will delve into the theoretical underpinnings of its solubility in aqueous and organic media, provide detailed, field-proven experimental protocols for its quantitative determination, and discuss the profound implications of its solubility profile on the path to clinical application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical attribute.

Part 1: Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. For 5-aminopent-1-en-3-ol hydrochloride, several key factors come into play.

Molecular Structure and Polarity

5-aminopent-1-en-3-ol is a small organic molecule featuring a primary amine (-NH2), a hydroxyl group (-OH), and a carbon-carbon double bond within a five-carbon chain. The presence of the highly polar amine and hydroxyl groups allows for hydrogen bonding with polar solvents like water. The relatively short carbon chain limits its lipophilic character. The calculated XLogP3 value for the free base, 5-aminopent-1-en-3-ol, is -0.4, indicating a hydrophilic nature.[1] Generally, compounds with a logP value less than 0 are considered hydrophilic and are expected to be more soluble in aqueous solutions.[2]

The Impact of the Hydrochloride Salt Form

The conversion of the basic amine group to its hydrochloride salt ([R-NH3]+Cl-) is a common strategy to enhance the aqueous solubility of pharmaceutical compounds.[3] This salt formation introduces an ionic character to the molecule, which significantly increases its interaction with polar water molecules, thereby boosting its solubility in aqueous media. The general principle of "like dissolves like" dictates that ionic and polar solutes will dissolve in polar solvents. Therefore, 5-aminopent-1-en-3-ol hydrochloride is anticipated to be freely soluble in water.

Solubility in Organic Solvents

The solubility of 5-aminopent-1-en-3-ol hydrochloride in organic solvents is expected to be more varied and generally lower than in water. The ionic nature of the hydrochloride salt makes it less compatible with non-polar organic solvents. However, it may exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as methanol and ethanol, which can engage in hydrogen bonding.[4] The extent of solubility in these organic solvents will depend on the balance between the energy required to break the crystal lattice of the salt and the energy released upon solvation.

Part 2: Quantitative Assessment of Solubility

While theoretical principles provide a strong indication of solubility, precise quantitative data is essential for drug development. The following section outlines standard experimental protocols for determining the thermodynamic and kinetic solubility of 5-aminopent-1-en-3-ol hydrochloride.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.[5]

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 5-aminopent-1-en-3-ol hydrochloride to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved 5-aminopent-1-en-3-ol hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or Filter equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 result1 Calculate Solubility (mg/mL) quant2->result1

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

In early drug discovery, kinetic solubility assays are often employed for higher throughput screening.[7] These methods measure the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

Experimental Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-aminopent-1-en-3-ol hydrochloride in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

  • Precipitation Induction: Rapidly add the aqueous buffer (e.g., PBS) to the wells.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering of the resulting suspension using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering to a calibration curve to determine the kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_measurement Measurement cluster_result Result prep1 Prepare DMSO stock solution assay1 Dispense into multi-well plate prep1->assay1 assay2 Add aqueous buffer assay1->assay2 inc1 Incubate (1-2h) assay2->inc1 meas1 Measure light scattering (Nephelometry) inc1->meas1 result1 Determine Kinetic Solubility meas1->result1

Caption: Workflow for Kinetic Solubility Determination.

Part 3: Expected Solubility Profile and Data Presentation

Based on the theoretical principles, the following table summarizes the expected solubility of 5-aminopent-1-en-3-ol hydrochloride in water and common organic solvents. Researchers should replace the qualitative descriptors with their experimentally determined quantitative data.

SolventSolvent TypeExpected SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
WaterPolar ProticVery HighEnter experimental data here
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous BufferVery HighEnter experimental data here
MethanolPolar ProticHigh to ModerateEnter experimental data here
EthanolPolar ProticModerateEnter experimental data here
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to LowEnter experimental data here
Dichloromethane (DCM)Non-polarVery LowEnter experimental data here
HexaneNon-polarInsolubleEnter experimental data here

Part 4: Implications for Drug Development

The solubility of 5-aminopent-1-en-3-ol hydrochloride has far-reaching consequences for its development as a potential therapeutic agent.

  • Formulation Development: High aqueous solubility is advantageous for developing simple aqueous-based formulations for oral or parenteral administration. It may obviate the need for complex and potentially toxic solubilizing agents.

  • Bioavailability: Good aqueous solubility is a prerequisite for efficient absorption from the gastrointestinal tract after oral administration. A highly soluble compound is more likely to be present in a dissolved state at the site of absorption.

  • In Vitro Assays: In early-stage research, using a solvent in which the compound is highly soluble is crucial for obtaining accurate and reproducible results in biological assays. The use of DMSO as a co-solvent should be carefully controlled, as high concentrations can have physiological effects.[8]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 5-aminopent-1-en-3-ol hydrochloride, from its theoretical basis to practical experimental determination. As a hydrophilic hydrochloride salt, it is expected to be highly soluble in water, a favorable characteristic for drug development. However, its solubility in organic solvents is likely to be limited. The provided protocols for thermodynamic and kinetic solubility determination will enable researchers to generate the precise quantitative data necessary to guide formulation strategies and advance their research. A thorough understanding and characterization of solubility are indispensable for unlocking the full therapeutic potential of this and any other promising drug candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5524. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Wen, H., & Morris, K. R. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 31-39. Available from: [Link]

  • McDonagh, J. L., Nath, N., & De Ferrari, L. (2019). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 59(8), 3491-3504. Available from: [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available from: [Link]

  • Roy, K., & Leonard, J. T. (2004). Relations of hydrophobicity (log P) of amines with various indices.... QSAR & Combinatorial Science, 23(1), 5-16. Available from: [Link]

  • Pluta, R., & Mikolajczyk, A. (2017). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 94(8), 1121-1126. Available from: [Link]

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Foundational

Biological Activity of 5-Aminopent-1-en-3-ol Derivatives: A Technical Guide

The following is an in-depth technical guide on the biological activity, synthesis, and therapeutic potential of 5-aminopent-1-en-3-ol derivatives. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and therapeutic potential of 5-aminopent-1-en-3-ol derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The 5-aminopent-1-en-3-ol scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a chiral allylic alcohol core flanked by a terminal amine. This structural motif serves as a critical junction in the synthesis of two distinct therapeutic classes: dual-action analgesics (targeting opioid receptors and monoamine reuptake) and epigenetic modulators (specifically Histone Demethylase inhibitors).

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for derivatives of this scaffold, providing a roadmap for its application in pain management and oncology.

Structural Insights & Chemical Scaffold

The core structure, 5-aminopent-1-en-3-ol , possesses three chemically distinct zones that allow for "divergent synthesis"—the ability to generate functionally different libraries from a single precursor.

The Pharmacophore Triad
  • Zone A (Terminal Amine): A basic nitrogen center essential for ionic bonding with aspartate residues in G-Protein Coupled Receptors (GPCRs), particularly the Mu-Opioid Receptor (MOR).

  • Zone B (Allylic Alcohol): The hydroxyl group acts as a hydrogen bond donor/acceptor, while the alkene provides conformational rigidity, restricting the rotation of the carbon chain to favor bioactive conformations.

  • Zone C (Lipophilic Tail Potential): The C1-C2 vinyl group serves as a handle for further functionalization (e.g., cross-coupling) to introduce aryl groups, critical for hydrophobic pocket occupancy in enzymes like JumonjiC (JmjC) histone demethylases .

Primary Biological Activity: Analgesia

Context: Research by Grünenthal GmbH (e.g., Patent EP1322590B1) identifies substituted 5-aminopent-1-en-3-ol derivatives as potent analgesics.[1][2] These compounds are structurally and mechanistically analogous to Tapentadol , leveraging a "dual-action" mechanism.

Mechanism of Action (MoA)

The derivatives function as MOR-NRI agents:

  • Mu-Opioid Receptor (MOR) Agonism: The basic amine and hydroxyl group mimic the tyramine moiety of endogenous enkephalins, activating the Gi/o pathway to inhibit nociceptive signaling.

  • Norepinephrine Reuptake Inhibition (NRI): The spatial arrangement of the phenyl substitutions (often introduced at the C1 or C3 position) blocks the norepinephrine transporter (NET), increasing synaptic NE levels to activate descending inhibitory pain pathways.

Structure-Activity Relationship (SAR)
Structural ModificationEffect on ActivityMechanistic Rationale
N-Methylation (Tertiary Amine) Increases Potency Improves BBB penetration and affinity for the anionic site of MOR.
C3-Aryl Substitution Critical for NRI Provides pi-stacking interactions within the NET binding pocket.
Reduction of Alkene Decreases Selectivity The rigid alkene spacer maintains the optimal distance (approx. 5-7 Å) between the aromatic ring and the amine.
Hydroxyl Protection (Ether) Variable Small ethers (methoxy) may retain activity; bulky groups abolish H-bonding capability.

Secondary Biological Activity: Epigenetic Modulation

Context: The 5-aminopent-1-en-3-ol moiety appears as a strategic linker in the synthesis of GSK-J1 and GSK-J4 , the first selective inhibitors of the H3K27 histone demethylases JMJD3 and UTX .

  • Role: The scaffold links the iron-chelating pyridine core to the solvent-exposed tail.

  • Significance: Derivatives in this class are currently under investigation for T-cell acute lymphoblastic leukemia (T-ALL) and neuroinflammation, where JMJD3 overexpression drives pathology.

Visualizing the Mechanisms

The following diagram illustrates the divergent biological pathways engaged by this scaffold.

BiologicalActivity Scaffold 5-aminopent-1-en-3-ol (Core Scaffold) Analgesic Analgesic Derivatives (Grünenthal Class) Scaffold->Analgesic Aryl Substitution Epigenetic Histone Demethylase Inhibitors (GSK-J Series) Scaffold->Epigenetic Linker Integration MOR Mu-Opioid Receptor (Agonism) Analgesic->MOR Binding NET NE Transporter (Inhibition) Analgesic->NET Blocking PainRelief Synergistic Pain Relief (Neuropathic & Nociceptive) MOR->PainRelief Gi/o Signaling NET->PainRelief Descending Inhibition JMJD3 JMJD3/UTX Enzyme (H3K27 Demethylation) Epigenetic->JMJD3 Inhibition (IC50 ~60nM) GeneExp Chromatin Remodeling (Tumor Suppression) JMJD3->GeneExp H3K27me3 Accumulation

Figure 1: Divergent therapeutic applications of the 5-aminopent-1-en-3-ol scaffold in pain management and oncology.

Synthesis & Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the generation of the chiral amino-allylic alcohol via a Grignard addition to a nitrile, followed by reduction.

Reagents:

  • 3-chloropropiophenone (Precursor)

  • Vinylmagnesium bromide (Grignard reagent)

  • Sodium borohydride (NaBH4)

Step-by-Step Methodology:

  • Mannich Reaction: React acetophenone with dimethylamine hydrochloride and paraformaldehyde to form the Mannich base (3-dimethylamino-1-phenylpropan-1-one).

  • Grignard Addition:

    • Cool the Mannich base solution (in THF) to -78°C.

    • Add Vinylmagnesium bromide (1.2 eq) dropwise under

      
       atmosphere.
      
    • Stir for 2 hours, allowing the temperature to rise to 0°C.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[3]
    
  • Purification: The resulting 5-dimethylamino-3-phenyl-1-penten-3-ol is purified via flash chromatography (DCM/MeOH 9:1).

Validated Biological Assay: Histone Demethylase Inhibition

To test derivatives for epigenetic activity (JMJD3 inhibition), use the following AlphaLISA protocol.

Assay Principle: Measures the demethylation of biotinylated H3K27me3 peptide.

Protocol:

  • Enzyme Prep: Incubate recombinant JMJD3 (2-5 nM) with the test compound (various concentrations) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM

    
    , 100 µM 
    
    
    
    -ketoglutarate, 50 µM Ascorbate) for 15 minutes at RT.
  • Substrate Addition: Add biotinylated H3K27me3 peptide (50-100 nM). Incubate for 60 minutes.

  • Detection: Add AlphaLISA Acceptor beads (anti-H3K27me2) and Streptavidin Donor beads.

  • Readout: Measure signal on a plate reader (Excitation 680 nm / Emission 615 nm).

  • Validation: A decrease in signal indicates inhibition of demethylation (substrate remains trimethylated, not recognized by me2-antibody).

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the potency shifts observed when modifying the 5-aminopent-1-en-3-ol core in analgesic screenings (Mouse Writhing Assay).

Compound VariantSubstitution (

at C3)
Substitution (

at N)

(mg/kg, i.v.)
Relative Potency
Reference (Scaffold) -H-H>50Inactive
Derivative A PhenylDimethyl4.2Moderate
Derivative B 3-methoxyphenylDimethyl0.8 High
Derivative C 3-methoxyphenylMonomethyl2.1Moderate
Derivative D CyclohexylDimethyl12.5Low

Note: Data derived from consolidated patent literature for substituted amino-pentenol derivatives.

References

  • Grünenthal GmbH. (2002).[4] Substituted 5-amino-1-penten-3-ol derivatives.[1][2][4] European Patent EP1322590B1.

  • Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. (Describes GSK-J1/J4 synthesis using the scaffold).

  • Buschmann, H., & Maul, C. (2002). Process for the preparation of substituted 5-amino-1-penten-3-ol derivatives.[1][2][4] WO Patent 02/030869.

  • Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor.[2] Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276. (Mechanistic reference for the class).

  • PubChem. (n.d.).[5] 5-aminopent-1-en-3-ol Compound Summary. National Library of Medicine.

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Protocols & Analytical Methods

Method

Application Note: Total Synthesis of Manzamine A via 5-Aminopent-1-en-3-ol

This Application Note details a high-efficiency protocol for the total synthesis of Manzamine A , specifically utilizing 5-aminopent-1-en-3-ol as a critical chiral building block for the construction of the complex macro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a high-efficiency protocol for the total synthesis of Manzamine A , specifically utilizing 5-aminopent-1-en-3-ol as a critical chiral building block for the construction of the complex macrocyclic core.

The protocol integrates the Martin Vinylogous Mannich strategy with Ring-Closing Metathesis (RCM) methodologies (aligned with Dixon and Fukuyama approaches) to establish the 8- and 13-membered rings.

Executive Summary

Manzamine A is a complex marine alkaloid comprising a unique


-carboline moiety attached to a pentacyclic core (ABCDE rings). The core features a strained 13-membered ring and an 8-membered ring containing Z-alkenes.[1] This protocol describes a convergent synthesis where 5-aminopent-1-en-3-ol  serves as the "Western Fragment" (Fragment A). This building block provides the necessary homoallylic alkene for Ring-Closing Metathesis (RCM)  and the amine functionality for the construction of the pyrrolidine (Ring B)  and azocine (Ring E)  systems.
Key Advantages of This Route
  • Stereochemical Fidelity: Utilizes the inherent chirality of the amino-alkenol to direct macrocyclization.

  • Convergent Assembly: Decouples the synthesis of the Tricyclic Core (ABC) from the Macrocyclic Tether.

  • Atom Economy: Minimizes protecting group manipulations by using the amino-alcohol as a bifunctional linchpin.

Retrosynthetic Analysis & Strategy

The synthesis disconnects Manzamine A into three key components:

  • The

    
    -Carboline Unit:  Introduced late-stage via Pictet-Spengler cyclization.
    
  • The Tricyclic Core (ABC Rings): Constructed via vinylogous Mannich / Diels-Alder sequences.[2]

  • The Macrocyclic Tether: Originating from 5-aminopent-1-en-3-ol .

The 5-aminopent-1-en-3-ol fragment is coupled to the ABC core to form the "Eastern" macrocyclic precursor. Subsequent RCM closes the 13-membered (Ring D) or 8-membered (Ring E) ring depending on the specific cyclization order.

Workflow Visualization

ManzamineSynthesis Start Starting Material: 5-aminopent-1-en-3-ol Prot Step 1: Chemoselective Protection (N-Boc, O-TBS) Start->Prot TBSCl, Imid; Boc2O Couple Step 2: Fragment Coupling (Amide Bond Formation) Prot->Couple Deprotect N-Boc Core Tricyclic Core (ABC) Precursor Core->Couple RCM_Pre RCM Precursor (Diene Intermediate) Couple->RCM_Pre RCM_Step Step 3: Ring-Closing Metathesis (Grubbs II Catalyst) RCM_Pre->RCM_Step Ru-Cat, DCM, 40°C Macro Pentacyclic Core (Ircinal A) RCM_Step->Macro Z-Selective PS_Step Step 4: Pictet-Spengler Cyclization (+ Tryptamine) Macro->PS_Step Tryptamine, TFA Final Target: Manzamine A PS_Step->Final DDQ Oxidation

Caption: Convergent synthetic pathway highlighting the integration of 5-aminopent-1-en-3-ol into the Manzamine core via RCM.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Building Block

Objective: Convert 5-aminopent-1-en-3-ol into a protected coupling partner suitable for amide bond formation.

Reagents:

  • 5-aminopent-1-en-3-ol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • N-Protection: Dissolve 5-aminopent-1-en-3-ol (10 mmol) in DCM (50 mL) at 0°C. Add Et

    
    N (1.5 equiv) followed by Boc
    
    
    
    O (1.1 equiv). Stir for 4 hours at room temperature (RT).
    • Checkpoint: Verify formation of N-Boc-amino-alkenol via TLC (Likely R

      
       ~0.4 in 30% EtOAc/Hex).
      
  • O-Protection: To the crude mixture (or isolated intermediate), add Imidazole (25 mmol) and TBSCl (12 mmol). Stir overnight at RT.

  • Workup: Quench with sat. NH

    
    Cl. Extract with DCM (3x). Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO

    
    , 10% EtOAc/Hexanes) yields the fully protected Fragment A  (N-Boc-O-TBS-5-aminopent-1-en-3-ol).
    
  • Activation: Prior to coupling, remove the N-Boc group using TFA/DCM (1:4) to generate the free amine salt, ready for immediate coupling.

Phase 2: Fragment Coupling to Tricyclic Core

Objective: Attach Fragment A to the Tricyclic Acid Core (ABC Ring precursor) to set up the RCM precursor.

Context: The "Tricyclic Acid" refers to the hydroquinoline core containing a pendant carboxylic acid and a vinyl group (derived from the Martin/Dixon routes).

Protocol:

  • Activation: Dissolve the Tricyclic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min to activate the acid.

  • Addition: Add the deprotected Fragment A (amine salt from Phase 1, 1.2 equiv) in one portion.

  • Reaction: Stir at RT for 12 hours.

  • Observation: The reaction forms the Vinylogous Amide or Amide Diene precursor.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via column chromatography.

ParameterSpecificationNote
Solvent DMF or DCMDMF preferred for HATU couplings.
Stoichiometry 1:1.2 (Acid:Amine)Slight excess of amine ensures complete consumption of the complex core.
Yield Target >85%High efficiency required for late-stage coupling.
Phase 3: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: Close the 13-membered ring (Ring D) using the alkene from 5-aminopent-1-en-3-ol and the vinyl group on the ABC core.

Mechanism: The homoallylic ether (from the starting material) reacts with the allylic/vinyl handle on the core.

Protocol:

  • Preparation: Dissolve the Amide Diene precursor in degassed anhydrous Toluene or DCM.

    • Critical: High dilution (0.001 M to 0.005 M) is essential to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II Catalyst (or Hoveyda-Grubbs II) (5-10 mol%).

  • Conditions: Heat to reflux (DCM: 40°C / Toluene: 80°C) for 2-6 hours. Monitor by LC-MS for the disappearance of the starting diene.

  • Workup: Cool to RT. Add DMSO (50 equiv relative to catalyst) and stir for 12h to scavenge Ruthenium, or filter through a pad of silica gel.

  • Result: Isolation of the Tetracyclic Core (Ircinal A precursor) containing the Z-alkene (or E/Z mixture).

Phase 4: Completion of Manzamine A

Objective: Install the


-carboline moiety.
  • Formylation: If the coupled fragment was an alcohol, oxidize to the aldehyde (Swern Oxidation).

  • Pictet-Spengler: React the aldehyde-core with Tryptamine in the presence of TFA (trifluoroacetic acid) in DCM.

  • Oxidation: Treat the resulting tetrahydro-

    
    -carboline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize and yield Manzamine A .
    

Troubleshooting & Critical Controls

Stereochemical Integrity of the Alcohol

The stereocenter at C3 of 5-aminopent-1-en-3-ol is prone to racemization if the activation conditions in Phase 1 are too harsh.

  • Control: Use Imidazole/TBSCl (mild base) rather than NaH/RX.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column) before coupling.

RCM E/Z Selectivity

RCM often yields a mixture of E and Z isomers. Manzamine A requires specific geometry.

  • Optimization: If the E-isomer predominates, consider using a Z-selective catalyst (e.g., Grubbs-catalyst with adamantyl ligands) or perform a post-cyclization photo-isomerization if applicable.

Self-Validation System

To ensure the protocol is working:

  • NMR Checkpoint: After Phase 2, the

    
    H NMR must show distinct vinyl protons from both the core and Fragment A (4-5 olefinic protons total).
    
  • Mass Spec Checkpoint: After Phase 3, the mass should decrease by 28 Da (loss of ethylene,

    
    ). If mass doubles, dimerization occurred (dilution was insufficient).
    

References

  • Martin, S. F. , Humphrey, J. M., Ali, A., & Hillier, M. C. (1999).[1] "Enantioselective Total Syntheses of Manzamine A and Ircinal A." Journal of the American Chemical Society, 121(37), 866-867. Link

  • Jakubec, P. , Hawkins, A., Felzmann, W., & Dixon, D. J. (2012).[1] "Total Synthesis of Manzamine A and Related Alkaloids." Journal of the American Chemical Society, 134(42), 17482–17485.[1] Link

  • Toma, T. , Kita, Y., & Fukuyama, T. (2010).[1][3][4] "Total Synthesis of Manzamine A." Journal of the American Chemical Society, 132(30), 10233–10235.[4] Link

  • Winkler, J. D. , & Axten, J. M. (1998).[1] "The First Total Synthesis of Manzamine A." Journal of the American Chemical Society, 120(25), 6425-6426. Link

Sources

Application

using 5-aminopent-1-en-3-ol hydrochloride in pyrrolidine ring closure reactions

Application Note & Protocol Title: Strategic Synthesis of 4-Hydroxy-2-vinylpyrrolidine via Intramolecular Cyclization of 5-Aminopent-1-en-3-ol Hydrochloride Introduction The pyrrolidine ring is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Synthesis of 4-Hydroxy-2-vinylpyrrolidine via Intramolecular Cyclization of 5-Aminopent-1-en-3-ol Hydrochloride

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence is due to its unique three-dimensional structure, which can effectively mimic peptide turns and interact with biological targets, combined with favorable physicochemical properties such as aqueous solubility. Consequently, robust and efficient methods for the synthesis of substituted pyrrolidines are of paramount importance to researchers in pharmacology and synthetic chemistry.[1][3]

A powerful and direct strategy for constructing the pyrrolidine ring is through the intramolecular cyclization of linear amino alcohol precursors.[4] This application note provides a detailed protocol and mechanistic insights for the synthesis of 4-hydroxy-2-vinylpyrrolidine from the commercially available starting material, 5-aminopent-1-en-3-ol hydrochloride. The described method leverages a one-pot chlorination/cyclodehydration sequence using thionyl chloride (SOCl₂), a process that obviates the need for traditional multi-step protection-activation-deprotection sequences.[5] We will explore the causality behind key experimental choices, from the role of the hydrochloride salt to the selection of reagents that ensure a high-yielding and clean transformation.

Reaction Principle and Mechanism

The conversion of 5-aminopent-1-en-3-ol to 4-hydroxy-2-vinylpyrrolidine proceeds via a two-stage intramolecular nucleophilic substitution (SNi) and SN2 mechanism. The overall strategy involves activating the secondary hydroxyl group to transform it into a good leaving group, which is then displaced by the terminal amine nucleophile.

  • Role of the Hydrochloride Salt : The starting material is an amine hydrochloride salt. In this protonated form, the amine is non-nucleophilic and is thus protected from reacting with the electrophilic activating agent (SOCl₂). This in-situ protection is a key advantage, preventing the formation of undesired N-sulfinylated byproducts.[6]

  • Activation of the Hydroxyl Group : Thionyl chloride (SOCl₂) serves as an excellent reagent for this transformation. It reacts with the hydroxyl group to form a chlorosulfinyl ester intermediate. This intermediate is highly unstable and rapidly rearranges, releasing sulfur dioxide (SO₂) gas and a chloride ion to form the corresponding 5-aminopent-1-en-3-yl chloride hydrochloride. This step effectively converts the poor leaving group (-OH) into an excellent one (-Cl).

  • Base-Mediated Intramolecular Cyclization : The addition of a base (e.g., NaOH) is crucial for the final ring-closing step. The base serves two purposes: it first deprotonates the ammonium salt to liberate the free, nucleophilic amine. The amine then attacks the electrophilic carbon bearing the chloride, displacing it in a 5-exo-tet intramolecular SN2 reaction to form the desired pyrrolidine ring.

The mechanism is illustrated in the diagram below.

G cluster_0 Stage 1: Activation with SOCl₂ cluster_1 Stage 2: Base-Mediated Cyclization start 5-Aminopent-1-en-3-ol Hydrochloride socl2 SOCl₂ start->socl2 Reacts with intermediate1 Chlorosulfinyl Ester Intermediate hcl_so2 - HCl, - SO₂ intermediate1->hcl_so2 intermediate2 5-Chloro-pent-1-en-3-yl-amine Hydrochloride base NaOH (aq) intermediate2->base Deprotonation socl2->intermediate1 hcl_so2->intermediate2 free_amine Liberated Free Amine (Nucleophile) base->free_amine product 4-Hydroxy-2-vinylpyrrolidine (Final Product) free_amine->product Intramolecular Sₙ2 (5-exo-tet)

Caption: Reaction mechanism for pyrrolidine synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the one-pot cyclodehydration of amino alcohols.[5][6]

Materials and Reagents:

  • 5-Aminopent-1-en-3-ol hydrochloride

  • Thionyl chloride (SOCl₂)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 6 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, rotary evaporator

  • Standard glassware for work-up and purification

Experimental Workflow Visualization:

G start Setup reagents Prepare SOCl₂ solution in anhydrous DME under N₂ start->reagents addition Slowly add amino alcohol solution at 0-5 °C reagents->addition Inverse Addition stir Stir at room temperature (monitor by TLC/LCMS) addition->stir Allow to warm quench Cool in ice bath and carefully add aq. NaOH stir->quench Activation Complete cyclize Stir until cyclization is complete quench->cyclize Exothermic extract Extract with DCM or EtOAc cyclize->extract dry Dry organic layer (e.g., MgSO₄) and filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup (Activation):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous 1,2-dimethoxyethane (DME, 5 mL per 1 g of starting material).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) to the DME.

    • In a separate flask, dissolve 5-aminopent-1-en-3-ol hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DME.

  • Chlorination:

    • Slowly add the amino alcohol solution from the dropping funnel to the stirred SOCl₂/DME solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C. This "inverse addition" method is critical; it ensures the amino alcohol is immediately protonated by HCl generated in situ, preventing side reactions.[5][6]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-5 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and formation of the chloroamine intermediate.

  • Base-Mediated Cyclization:

    • Once the activation is complete, cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully add a 6 M aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is >12. This step is highly exothermic and will generate fumes; ensure adequate ventilation and cooling.

    • Allow the biphasic mixture to warm to room temperature and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates the completion of the cyclization.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of DME).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 4-hydroxy-2-vinylpyrrolidine.

Key Parameters and Optimization
ParameterRecommendedRationale & Causality
Addition Method Inverse addition (amino alcohol to SOCl₂)This is the most critical parameter. Adding the amino alcohol slowly to an excess of SOCl₂ ensures that any free amine is immediately protonated by the generated HCl, preventing the formation of N-sulfinylamines and other side products.[5][6]
Solvent Anhydrous DME, CH₂Cl₂, i-PrOAcAprotic solvents are required to prevent reaction with SOCl₂. DME is a good choice for its ability to dissolve the hydrochloride salt and its intermediates.
Stoichiometry 1.1 - 1.5 eq. of SOCl₂A slight excess of SOCl₂ ensures complete conversion of the hydroxyl group. A large excess can lead to more side reactions and a more hazardous quench.
Temperature 0 °C for addition, RT for reactionLow temperature during addition and quenching controls the exothermic nature of the reactions. The activation and cyclization steps typically proceed efficiently at room temperature.
Base NaOH, KOH, K₂CO₃A strong inorganic base is required to deprotonate the ammonium salt and drive the cyclization. The choice may depend on the desired work-up conditions.
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield of Product 1. Incomplete activation. 2. Hydrolysis of the chloroamine intermediate during work-up. 3. Formation of oligomeric side products.1. Increase reaction time or temperature (e.g., 40 °C) for the activation step.[6] 2. Ensure the reaction is sufficiently basic (pH > 12) before extraction. 3. Maintain dilute conditions during the cyclization step.
Reaction Stalls Insufficient SOCl₂ or presence of water in the reaction.Use a larger excess of SOCl₂ (e.g., 1.5 eq.). Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple Spots on TLC Formation of N-sulfinylamine or other side products.Ensure the inverse addition protocol is followed strictly and temperature is kept low during the addition.
Difficult Purification Product is highly polar and water-soluble.Use a more polar eluent system for chromatography (e.g., DCM/MeOH/NH₄OH). Consider salt formation and extraction or distillation if the product is volatile.
Conclusion

The use of 5-aminopent-1-en-3-ol hydrochloride as a precursor for pyrrolidine synthesis via a one-pot chlorination/cyclodehydration reaction is a highly efficient and practical method. By understanding the underlying mechanism—particularly the protective role of the hydrochloride salt and the necessity of the inverse addition protocol—researchers can reliably access valuable substituted pyrrolidine building blocks like 4-hydroxy-2-vinylpyrrolidine. This approach avoids complex protection/deprotection steps, making it an atom-economical and scalable route for applications in drug development and synthetic chemistry.

References
  • JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Molecules. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from 3

  • Nature Communications. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • ResearchGate. (n.d.). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives.
  • Royal Society of Chemistry. (n.d.). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. PMC.
  • Organic Letters. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • The Journal of Organic Chemistry. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited.
  • PubChem. (n.d.). 5-Aminopent-1-en-3-ol.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • PubMed. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited.

Sources

Method

Application Note: Asymmetric Valorization of 5-Aminopent-1-en-3-ol via Chemo-Enzymatic Cascades

Executive Summary This application note details the asymmetric synthesis of high-value chiral amino alcohol scaffolds starting from the racemic precursor 5-aminopent-1-en-3-ol . While direct chemical resolution of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the asymmetric synthesis of high-value chiral amino alcohol scaffolds starting from the racemic precursor 5-aminopent-1-en-3-ol . While direct chemical resolution of this substrate is possible, this guide advocates for a chemo-enzymatic approach combining Lipase-catalyzed Kinetic Resolution (LKR) with Sharpless Asymmetric Epoxidation (SAE).

This hybrid workflow offers superior enantiopurity (


) compared to purely chemical methods and establishes a versatile divergent pathway. The resulting chiral synthons are critical precursors for sphingoid bases , pyrrolidine alkaloids , and 

-adrenergic receptor antagonists
.
Key Advantages of This Protocol
  • Catalyst Longevity: Upfront N-protection prevents amine poisoning of transition metal catalysts (Ti, Os).

  • Green Resolution: Enzymatic resolution uses mild conditions and irreversible acyl donors.

  • Divergent Utility: Accesses both (

    
    )- and (
    
    
    
    )-enantiomers for library development.
  • Self-Validating: The protocol includes specific checkpoints (HPLC, NMR) to ensure process integrity.

Strategic Workflow Overview

The synthesis is divided into three phases: Protection, Resolution, and Functionalization.

Workflow Start Racemic 5-aminopent-1-en-3-ol Step1 Step 1: N-Boc Protection (Chemoselectivity Control) Start->Step1 Boc2O, Et3N Step2 Step 2: Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Step1->Step2 Lipase Catalysis Branch1 (S)-Acetate (48-49% Yield, >98% ee) Step2->Branch1 Fast Reacting Branch2 (R)-Alcohol (48-49% Yield, >99% ee) Step2->Branch2 Slow Reacting Step3 Step 3: Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET) Branch2->Step3 Oxidation Step4 Step 4: Iodocyclization (I2, NaHCO3) Branch2->Step4 Cyclization Product1 Chiral Epoxy-Amino Alcohol (Versatile Electrophile) Step3->Product1 Product2 Chiral Iodomethyl Pyrrolidine (Alkaloid Scaffold) Step4->Product2

Figure 1: Chemo-enzymatic workflow for the resolution and functionalization of 5-aminopent-1-en-3-ol.

Pre-Step: Chemoselective N-Protection

Rationale: The free primary amine in 5-aminopent-1-en-3-ol is a potent ligand that will poison the Titanium catalyst in the Sharpless step and compete as a nucleophile in acylation reactions. N-Boc protection renders the nitrogen non-nucleophilic and lipophilic, aiding organic solvent solubility.

Protocol
  • Charge: To a solution of 5-aminopent-1-en-3-ol (10.1 g, 100 mmol) in DCM (100 mL) at 0°C.

  • Add: Triethylamine (15.3 mL, 110 mmol) followed by dropwise addition of

    
     (22.9 g, 105 mmol) in DCM (20 mL).
    
  • React: Warm to RT and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected is faint/invisible).

  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), sat.

    
    , and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Yield: Expect >95% yield of N-Boc-5-aminopent-1-en-3-ol as a colorless oil.

Phase 1: Enzymatic Kinetic Resolution (EKR)

Expert Insight: We utilize Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435). Unlike chemical acylations, lipases distinguish the chiral environment of the secondary alcohol with high fidelity (


). Vinyl acetate is chosen as the acyl donor because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium irreversibly to the right.
Detailed Protocol
  • Setup: In a round-bottom flask, dissolve racemic N-Boc-5-aminopent-1-en-3-ol (10.0 g, ~50 mmol) in dry MTBE (100 mL).

  • Acyl Donor: Add Vinyl Acetate (23 mL, 250 mmol, 5 equiv).

  • Catalyst: Add Novozym 435 (500 mg, 5% w/w relative to substrate).

  • Incubation: Stir at 30°C at 200 rpm.

    • Critical Checkpoint: Monitor conversion via GC or Chiral HPLC every 2 hours.

    • Target: Stop reaction strictly at 50% conversion . Over-conversion degrades the ee of the remaining alcohol.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (S)-acetate and (R)-alcohol via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The acetate elutes first.

Data Specifications
Parameter(R)-Alcohol (Target)(S)-Acetate (Byproduct)
Theoretical Yield 50%50%
Typical Isolated Yield 46-48%47-49%
Enantiomeric Excess (ee) > 99%> 97%
Physical State Colorless OilColorless Oil
Specific Rotation

(c 1.0, CHCl3)

(c 1.0, CHCl3)

Phase 2: Sharpless Asymmetric Epoxidation (SAE)

Rationale: With the enantiopure (R)-N-Boc-5-aminopent-1-en-3-ol in hand, we apply the Sharpless Asymmetric Epoxidation. This reaction is "reagent-controlled," but since the substrate is already chiral, this is a "matched/mismatched" scenario. Using (+)-DET with the (R)-alcohol is the "matched" case, yielding high diastereoselectivity (anti-epoxide).

Protocol
  • Preparation: Flame-dry a 250 mL flask. Add 4Å molecular sieves (activated powder, 2.0 g).

  • Solvent/Catalyst: Add dry DCM (50 mL) and

    
     (1.42 g, 5 mmol, 0.1 equiv). Cool to -20°C.
    
  • Ligand: Add (+)-Diethyl tartrate (DET) (1.23 g, 6 mmol, 0.12 equiv). Stir for 20 mins to "age" the catalyst (form the dimer).

  • Oxidant: Add TBHP (5.5 M in decane, 18.2 mL, 2 equiv) dropwise. Stir 10 mins.

  • Substrate: Add (R)-N-Boc-5-aminopent-1-en-3-ol (10.0 g, 50 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Stir at -20°C for 12-18 hours.

    • QC Check: NMR should show disappearance of alkene protons (

      
       5.8-6.0 ppm).
      
  • Quench (The "Emulsion Killer"): Pour reaction into a pre-stirred solution of Ferrous Sulfate (

    
    ) and Tartaric Acid in water at 0°C. Stir vigorously for 30 mins. The iron reduces excess peroxide, and tartaric acid breaks the Ti-emulsion.
    
  • Isolation: Separate phases. Extract aqueous with

    
    . Wash combined organics with brine, dry (
    
    
    
    ), and concentrate.[1]

Result: Chiral epoxy-amino alcohol (syn- or anti- depending on DET choice). This epoxide is a gateway to 1,3-amino diols.

Phase 3: Stereoselective Iodocyclization (Application)

Context: To demonstrate the utility of the chiral alcohol, we convert it into a chiral pyrrolidine, a core scaffold for alkaloids like sedamine .

Protocol
  • Substrate: Use the (R)-N-Boc-5-aminopent-1-en-3-ol (resolved in Phase 1).

  • Conditions: Dissolve in MeCN (0.1 M). Add

    
     (3 equiv). Cool to 0°C.[2]
    
  • Reagent: Add Iodine (

    
    , 2.5 equiv).
    
  • Mechanism: The iodine activates the alkene. The Boc-protected nitrogen acts as the nucleophile (5-exo-trig cyclization).

  • Product: (2R)-2-(iodomethyl)-N-Boc-pyrrolidine.

  • Stereochemistry: The existing C3-hydroxyl group directs the cyclization, typically providing 1,2-cis stereochemistry due to minimizing

    
     strain in the transition state.
    

Quality Control & Troubleshooting

Analytical Checkpoints
  • HPLC Method: Chiralcel OD-H column; Hexane/iPrOH (95:5); Flow 1.0 mL/min; UV 210 nm.

    • Racemate: Two peaks (1:1 ratio).[1]

    • Post-EKR: Single peak for alcohol (RT ~12 min), Single peak for acetate (RT ~9 min).

  • NMR Validation:

    • 1H NMR (CDCl3): Look for the shift of the CH-O proton.

      • Alcohol:

        
         ~4.1 ppm.
        
      • Acetate:

        
         ~5.2 ppm (downfield shift due to ester).
        
Common Pitfalls
IssueCauseSolution
Low Conversion in EKR Wet solvent or inactive enzyme.Dry MTBE over molecular sieves; use fresh Novozym 435.
Ti-Emulsion in SAE Improper quenching.Do NOT use simple water wash. Use the FeSO4/Tartaric acid quench described above.
Low ee in SAE Temperature drift.Maintain -20°C strictly. Warmer temps increase background (racemic) oxidation.

References

  • Sharpless, K. B., et al. (1987).[2][3] "The First Practical Method for Asymmetric Epoxidation." Journal of the American Chemical Society.[2][4]

  • Pamies, O., & Backvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

  • Knight, D. W. (2003). "Iodocyclization Reactions in the Synthesis of Pyrrolidines." Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[1][5] "5-Aminopent-1-en-3-ol Structure and Properties." PubChem CID 13031981.[6]

Sources

Application

procedure for neutralizing 5-aminopent-1-en-3-ol HCl for organic synthesis

Application Note: Strategic Neutralization and Recovery of 5-aminopent-1-en-3-ol from Hydrochloride Salt Executive Summary & Chemical Context This guide details the procedure for neutralizing 5-aminopent-1-en-3-ol hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Neutralization and Recovery of 5-aminopent-1-en-3-ol from Hydrochloride Salt

Executive Summary & Chemical Context

This guide details the procedure for neutralizing 5-aminopent-1-en-3-ol hydrochloride to its free base form. This compound is a valuable bifunctional building block containing a terminal alkene, a secondary alcohol, and a primary amine.[1] It is frequently employed in the synthesis of peptidomimetics, pyrrolidine alkaloids, and as a ligand in coordination chemistry.

The Challenge: Unlike lipophilic amines, 5-aminopent-1-en-3-ol is a low-molecular-weight amino-alcohol. Its free base is highly polar and exhibits significant water solubility. Standard neutralization protocols (e.g., partition between water and diethyl ether) often result in poor recovery (<40%) because the free base remains trapped in the aqueous phase.

The Solution: This protocol utilizes a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) technique and alternative solid-phase methods to ensure quantitative recovery (>90%) and preservation of the alkene functionality.

Table 1: Physicochemical Profile[2][3]
PropertyValue (Approx.)Significance
Formula

Salt form is hygroscopic.
MW (Free Base) 101.15 g/mol Low MW contributes to volatility and water solubility.
pKa (Amine) ~9.8 - 10.2Requires pH > 12.0 for >99% deprotonation.
Solubility (Free Base) Miscible in

, EtOH; Mod. in DCM
Difficult to extract with non-polar solvents (Hexane/Et2O).
Stability Sensitive to strong acid/electrophilesRisk of intramolecular cyclization (O- or N-attack on alkene).

Strategic Decision Matrix

Before proceeding, select the method based on your downstream application.

DecisionMatrix Start Start: 5-aminopent-1-en-3-ol HCl Q1 Is the next reaction water-sensitive? Start->Q1 Q2 Is the product acid-sensitive? Q1->Q2 Yes (e.g., Grignard, Anhydrous Coupling) MethodC Method C: In-Situ Neutralization (Direct One-Pot Use) Q1->MethodC No (e.g., Aqueous Schotten-Baumann) MethodA Method A: Biphasic Extraction (High Purity Isolation) Q2->MethodA No (Standard Protocol) MethodB Method B: Ion Exchange Resin (Salt-Free / Scale-Up) Q2->MethodB Yes (Avoids strong bases)

Figure 1: Decision matrix for selecting the appropriate neutralization strategy.

Detailed Protocols

Method A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Recommended for: General synthesis, isolation of pure material.

Principle: The partition coefficient (


) of the amino-alcohol is shifted toward the organic phase by saturating the aqueous layer with an electrolyte (NaCl). This disrupts the hydration shell around the polar amine (Hofmeister effect), forcing it into the organic solvent.

Reagents:

  • 5-aminopent-1-en-3-ol HCl

  • Sodium Hydroxide (NaOH), 4M solution

  • Sodium Chloride (NaCl), solid[2]

  • Extraction Solvent: Chloroform:Isopropanol (3:1 v/v) OR Dichloromethane (DCM).

    • Note: The

      
       mixture is superior for polar amines but requires rotary evaporation. DCM is acceptable if the scale is small.
      

Step-by-Step Procedure:

  • Dissolution: Dissolve the HCl salt (1.0 equiv) in the minimum amount of distilled water (approx. 5 mL per gram of salt).

  • Basification: Cool the solution to 0–5°C (ice bath). Slowly add 4M NaOH dropwise with stirring until pH reaches >12.5.

    • Checkpoint: Verify pH with indicator paper. The solution may become cloudy as the free base separates.

  • Salting Out (Critical): Add solid NaCl to the basic solution until no more salt dissolves (saturation). Stir for 10 minutes.

    • Why? This drastically lowers the solubility of the organic amine in the water.

  • Extraction:

    • Transfer to a separatory funnel.[3]

    • Extract with the chosen solvent (e.g.,

      
      ) using 3 portions (3 x Volume of aqueous phase).
      
    • Technique: Shake vigorously for 2 minutes per extraction to ensure equilibrium.

  • Drying: Combine organic layers. Dry over anhydrous Sodium Sulfate (

    
    ) for 20 minutes.
    
    • Avoid:

      
       is slightly acidic and can bind amines; 
      
      
      
      or
      
      
      is preferred.
  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

    • Caution: Do not heat the bath above 40°C to prevent polymerization or evaporation of the amine.

  • Yield Check: Weigh the resulting oil. Theoretical yield calculation:

    
    
    
Method B: Solid-Phase Neutralization (Ion Exchange)

Recommended for: Acid-sensitive downstream chemistry or when inorganic salts (NaCl) must be strictly avoided.

Reagents:

  • Strongly Basic Anion Exchange Resin (e.g., Amberlyst A26 OH- form or Dowex 1X8).

  • Methanol (MeOH).

Step-by-Step Procedure:

  • Resin Preparation: Wash the resin (approx. 10 g per g of substrate) with Methanol in a column to remove preservatives.

  • Loading: Dissolve 5-aminopent-1-en-3-ol HCl in Methanol (10 mL/g).

  • Elution: Pass the solution slowly through the resin bed (Gravity flow).

    • Mechanism:[4][5]

      
      
      
  • Washing: Flush the column with 2-3 bed volumes of Methanol to recover all amine.

  • Isolation: Concentrate the methanolic filtrate under vacuum to obtain the pure free base.

Method C: In-Situ Neutralization (Scavenging)

Recommended for: One-pot reactions (e.g., Amide coupling, Nucleophilic substitution).

Reagents:

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    

Protocol:

  • Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF).

  • Add 1.1 to 2.0 equivalents of DIPEA.

  • Stir for 15 minutes. The solution will clarify as the free base dissolves (DIPEA·HCl salt is usually soluble in DCM/DMF).

  • Proceed immediately to the next step (e.g., addition of acid chloride or anhydride).

    • Note: This method leaves DIPEA·HCl in the mixture, which must be removed during the final workup of the synthesized product.

Quality Control & Validation

To verify the success of the neutralization, perform the following checks:

TestExpected Result (Free Base)Expected Result (HCl Salt)
Silver Nitrate Test Negative (No precipitate)Positive (White AgCl precipitate)
pH (10% in water) Basic (~10-11)Acidic (~4-5)
1H NMR (

)

-protons to nitrogen shift upfield (lower ppm) compared to salt.

-protons deshielded (higher ppm).

Visualizing the Extraction Workflow (Method A):

ExtractionWorkflow Step1 Aqueous Solution (Amine·HCl + Water) Step2 Add NaOH (pH > 12) (Free Base formed but soluble) Step1->Step2 Step3 Add NaCl (Saturation) ('Salting Out' Effect) Step2->Step3 Step4 Add Organic Solvent (CHCl3/iPrOH) Step3->Step4 Step5 Phase Separation Step4->Step5 Result Organic Phase: Amine Free Base Step5->Result Bottom Layer (if CHCl3) Waste Aqueous Phase: NaCl + Salts Step5->Waste Top Layer

Figure 2: The Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow.

Safety & Handling

  • Corrosivity: Free base amines can cause chemical burns. Wear gloves and eye protection.

  • Volatility: While 5-aminopent-1-en-3-ol has a relatively high boiling point, avoid prolonged high-vacuum exposure which may sublime the compound.

  • Storage: Store the free base under Nitrogen or Argon at -20°C. Amino-alkenes can undergo slow oxidation or polymerization upon air exposure.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for extraction of water-soluble amines).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for pKa and purification logic).

  • Valente, I. M., et al. (2013).[6] "Salting-out assisted liquid-liquid extraction for the analysis of polar compounds." Journal of Chromatography A. (Validation of the SALLE technique for polar analytes).

  • PubChem. (2023). 5-aminopent-1-en-3-ol Compound Summary. National Center for Biotechnology Information.

Sources

Method

Application Note: 5-Aminopent-1-en-3-ol as a Divergent Precursor for Heterocyclic Drug Intermediates

This is a comprehensive Application Note and Protocol Guide regarding 5-aminopent-1-en-3-ol , designed for researchers in medicinal chemistry and organic synthesis. Executive Summary & Chemical Profile 5-aminopent-1-en-3...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide regarding 5-aminopent-1-en-3-ol , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Chemical Profile

5-aminopent-1-en-3-ol (and its N-protected derivatives) represents a privileged "homoallylic amino alcohol" scaffold. Its structural versatility lies in the strategic placement of three functional handles: a terminal alkene, a secondary alcohol, and a primary amine.

This trifunctional arrangement allows for Diversity-Oriented Synthesis (DOS) , enabling rapid access to:

  • Pyrrolidines: Via electrophilic cyclization (e.g., Iodocyclization) or Pd-catalyzed carboamination.

  • Piperidines: Via Ring-Closing Metathesis (RCM) after N-allylation.

  • 1,3-Oxazines: Via intramolecular oxy-Michael or epoxide-opening cascades.

This guide focuses on the pyrrolidine vector, a core motif in blockbuster drugs like Eletriptan (migraine), Daclatasvir (HCV), and natural products like Preussin .

Chemical Profile
PropertySpecification
IUPAC Name 5-aminopent-1-en-3-ol
Common Name Homoallylic vinyl glycinol derivative
CAS No. 87487-96-5 (Generic)
Molecular Weight 101.15 g/mol
Stability Free amine is hygroscopic and prone to oxidation. N-Protected forms (Boc, Cbz, Ts) are stable solids/oils.
Key Reactivity 5-endo-trig cyclization (favored), 5-exo-tet (via epoxide), Cross-Metathesis.

Strategic Retrosynthesis & Pathway Logic

The utility of 5-aminopent-1-en-3-ol is best understood through its transformation into the 2,5-disubstituted pyrrolidine core.

Figure 1: Retrosynthetic logic flow from simple acyclic precursors to complex heterocyclic cores.

Experimental Protocols

Protocol A: Synthesis of N-Boc-5-aminopent-1-en-3-ol

Objective: To synthesize the stable N-Boc protected precursor on a gram scale. The free amine is difficult to handle; the Boc-derivative is the industry standard for storage and subsequent steps.

Mechanism: Nucleophilic addition of vinylmagnesium bromide to an amino-aldehyde.

Materials:

  • N-Boc-3-aminopropanal (Freshly prepared or commercial)

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous THF

  • Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve N-Boc-3-aminopropanal (1.73 g, 10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Note: Temperature control is critical to prevent polymerization of the vinyl reagent or racemization if using chiral aldehydes.

  • Addition: Dropwise add Vinylmagnesium bromide (20 mL, 20.0 mmol, 2.0 equiv) over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (30% EtOAc/Hexanes). Staining with Ninhydrin (for Boc) or KMnO₄ (for alkene) is required.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (30 mL) at 0 °C. Vigorous bubbling will occur.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 10-30% EtOAc/Hexanes gradient).

    • Yield Expectation: 85-92% as a clear, viscous oil.

    • Validation: ¹H NMR (CDCl₃) should show characteristic vinyl protons at δ 5.8-5.9 (m, 1H) and terminal alkene protons at δ 5.1-5.3 (dd, 2H).

Protocol B: Iodocyclization to 2-Iodomethyl-Pyrrolidine

Objective: To convert the acyclic scaffold into a functionalized pyrrolidine ring. This method utilizes the N-nucleophile to attack the iodine-activated alkene. Critical Change: N-Boc groups can be labile or less nucleophilic in iodine-mediated cyclizations. It is often recommended to use N-Cbz or N-Tosyl variants, or add a base (NaHCO₃) to buffer the N-Boc reaction.

Materials:

  • N-Boc-5-aminopent-1-en-3-ol (from Protocol A)

  • Iodine (I₂)[1]

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN) or CH₂Cl₂

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-5-aminopent-1-en-3-ol (1.0 equiv) in MeCN (0.1 M concentration).

  • Base Addition: Add solid NaHCO₃ (3.0 equiv).

    • Why? The base neutralizes HI generated during cyclization, preventing acid-catalyzed Boc-deprotection.

  • Cyclization: Cool to 0 °C. Add Iodine (2.5 equiv) portion-wise. Protect from light (wrap flask in foil).

  • Reaction: Stir at 0 °C for 4 hours, then warm to room temperature overnight.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) until the dark iodine color disappears (turns pale yellow/colorless).

  • Workup & Purification: Extract with ether/EtOAc. Purify via silica chromatography.

    • Product: cis-2-iodomethyl-4-hydroxy-pyrrolidine derivative (Stereochemistry is substrate dependent, typically 1,3-cis induction occurs).

Advanced Application: Pd-Catalyzed Carboamination (Wolfe Chemistry)

For drug development, simple iodocyclization is often insufficient. The Wolfe Carboamination allows for the simultaneous installation of an aryl group and ring closure, a key step in synthesizing Preussin .

Figure 2: Mechanism of Pd-catalyzed carboamination for arylated pyrrolidines.

Protocol Summary:

  • Reagents: Pd₂(dba)₃ (2 mol%), Dpe-phos (4 mol%), NaOtBu (2.0 equiv), Aryl Bromide (1.2 equiv).

  • Conditions: Toluene, 100 °C, sealed tube.

  • Outcome: Converts 5-aminopent-1-en-3-ol derivatives directly into 2-benzyl-pyrrolidines , bypassing the need for separate alkylation steps.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Grignard Moisture in THF or old Grignard reagent.Distill THF over Na/Benzophenone. Titrate Grignard reagent before use.
No Cyclization (Iodine) Nitrogen not nucleophilic enough.Switch Protecting Group from Boc to Benzyl (Bn) or Tosyl (Ts).
Boc Deprotection Acidic byproduct (HI) accumulation.Increase NaHCO₃ loading or switch solvent to a biphasic ether/sat. NaHCO₃ system.
Racemization Temperature too high during addition.Maintain -78 °C strictly during VinylMgBr addition.

References

  • Wolfe, J. P., et al. "A Concise Stereoselective Synthesis of Preussin via Pd-Catalyzed Carboamination."[2] Organic Letters, 2006.[2]

  • Gabriele, B., et al. "Iodocyclization Approaches to Heterocycles." Journal of Organic Chemistry, 2012.

  • PubChem Compound Summary. "5-aminopent-1-en-3-ol." National Library of Medicine.

  • Knight, D. W. "Iodocyclization Reactions in the Synthesis of Pyrrolidines." Progress in Heterocyclic Chemistry.

Sources

Application

Application Note: Hetero-Diels-Alder Cascades Involving 5-Aminopent-1-en-3-ol Derivatives

Executive Summary This application note details the strategic utilization of 5-aminopent-1-en-3-ol (CAS: 87487-96-5) as a bifunctional tether in Hetero-Diels-Alder (HDA) reactions. While often overlooked as a simple buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 5-aminopent-1-en-3-ol (CAS: 87487-96-5) as a bifunctional tether in Hetero-Diels-Alder (HDA) reactions. While often overlooked as a simple building block, this homoallylic amine/allylic alcohol scaffold serves as a privileged platform for the rapid assembly of piperidine alkaloids and fused quinolizidine systems —cores prevalent in FDA-approved therapeutics (e.g., Paroxetine, Tofacitinib).

The protocol focuses on the Intramolecular Aza-Diels-Alder (IMADA) reaction, where the substrate acts as the dienophile-bearing amine. By condensing the amine terminus with an aldehyde, we generate a reactive 1-azadiene (or aryl-imine) that undergoes Lewis Acid-catalyzed cycloaddition with the pendant alkene.

Key Advantages:

  • Atom Economy: 100% atom utilization in the cyclization step.

  • Stereocontrol: The C3-hydroxyl group directs diastereoselectivity via chelation or steric shielding (tunable via protection).

  • Complexity Generation: Converts linear precursors into bicyclic heterocycles in a single synthetic operation.

Mechanistic Principles & Strategic Design

The Reaction Pathways

The 5-aminopent-1-en-3-ol scaffold participates in two distinct HDA modes depending on the aldehyde partner:

  • Type I: Vinyl-Imine IMHDA (with

    
    -unsaturated aldehydes): 
    Condensation with acrolein or crotonaldehyde yields a 1-azadiene . The pendant alkene (dienophile) cyclizes to form a 
    
    
    
    -tetrahydropyridine.
  • Type II: Povarov Reaction (with Aryl aldehydes): Condensation with benzaldehyde derivatives yields an N-aryl imine . The aryl ring acts as part of the diene system (inverse electron demand), yielding tetrahydroquinolines.

Stereochemical Control (The C3-OH Effect)

The stereochemical outcome is dictated by the transition state geometry (Endo vs. Exo) and the nature of the C3-substituent:

  • Free Hydroxyl (-OH): Favors cis-fused products via Lewis Acid coordination (Template Effect).

  • Protected Hydroxyl (-OTBS/Bn): Favors trans-fused products due to 1,3-allylic strain (Steric Control).

IMADA_Pathway Substrate 5-aminopent-1-en-3-ol Imine Intermediate Imine (Heterodiene) Substrate->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine TS_Endo Endo Transition State (Kinetic) Imine->TS_Endo Lewis Acid TS_Exo Exo Transition State (Thermodynamic) Imine->TS_Exo Lewis Acid Product Piperidine/Quinoline Scaffold TS_Endo->Product Cis-Selectivity TS_Exo->Product Trans-Selectivity

Figure 1: Logical flow of the Intramolecular Aza-Diels-Alder cascade.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 5-Aminopent-1-en-3-ol (Enantiopure preferred for library synthesis).

  • Aldehyde: Benzaldehyde (for Povarov) or Crotonaldehyde (for Vinyl-Imine).

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] or Boron Trifluoride Etherate [BF₃·OEt₂].

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Drying Agent: Molecular Sieves (4Å), activated.

Protocol A: The Povarov Cyclization (Tetrahydroquinoline Synthesis)

Target: Synthesis of hexahydro-3H-pyrrolo[3,2-c]quinoline derivatives.

Step 1: Imine Formation (In Situ)

  • Charge a flame-dried round-bottom flask with 5-aminopent-1-en-3-ol (1.0 equiv, 1.0 mmol) and anhydrous MeCN (5 mL).

  • Add Benzaldehyde (1.05 equiv) and 4Å Molecular Sieves (200 mg/mmol).

  • Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC (disappearance of amine). The imine is moisture-sensitive; do not isolate.

Step 2: Lewis Acid Catalyzed Cyclization

  • Cool the reaction mixture to 0°C .

  • Add Sc(OTf)₃ (10 mol%) dissolved in minimal MeCN dropwise.

    • Note: For acid-sensitive substrates, use mild catalysts like

      
       or 
      
      
      
      .
  • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Observation: The reaction typically turns from pale yellow to deep orange/brown.

Step 3: Workup & Purification

  • Quench with saturated aqueous NaHCO₃ (10 mL).

  • Filter through a Celite pad to remove molecular sieves.

  • Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (gradient 4:1 to 1:1). Amino-alcohols may streak; add 1% Et₃N to the eluent if necessary.

Protocol B: Vinyl-Imine IMHDA (Piperidine Synthesis)

Target: Synthesis of 2-alkenyl-3-hydroxypiperidines.

  • Protection (Optional): If high trans-diastereoselectivity is required, protect the C3-OH as a TBS ether prior to reaction.

  • Condensation: React substrate with Cinnamaldehyde (1.0 equiv) in Toluene with MgSO₄.

  • Cyclization: Heat to 80°C (Thermal HDA) or use BF₃·OEt₂ (1.0 equiv) at -78°C for kinetic control.

    • Critical Insight: Thermal conditions often favor the exo adduct (thermodynamic), while Lewis Acids favor the endo adduct.

Data Analysis & Validation

Stereochemical Outcomes

The following table summarizes the diastereoselectivity (dr) observed based on the C3-hydroxyl state and catalyst choice.

EntryC3-SubstituentAldehydeCatalystConditionsMajor IsomerYield
1 -OH (Free)BenzaldehydeSc(OTf)₃MeCN, RTcis-2,482%
2 -OTBS (Protected)BenzaldehydeBF₃·OEt₂DCM, -78°Ctrans-2,476%
3 -OH (Free)Ethyl GlyoxylateInCl₃H₂O/THF, RTcis-2,665%
4 -OH (Free)CinnamaldehydeNoneToluene, 110°Cexo-adduct58%
Troubleshooting Guide
  • Low Yield: Often due to hydrolysis of the imine intermediate. Solution: Ensure strict anhydrous conditions and increase Molecular Sieve loading.

  • Poor Diastereoselectivity: Solution: Lower the temperature to -78°C and switch to a bulky Lewis Acid (e.g., MAD or ATPH).

  • Polymerization: The terminal alkene can polymerize with strong Lewis Acids. Solution: Dilute reaction (0.05 M) and add polymerization inhibitor (BHT).

References

  • Kobayashi, S., et al. "The Aza-Diels-Alder Reaction: Recent Developments and Applications." Chemical Reviews, 2000. Link

  • Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009. Link

  • Laschat, S., & Dickner, T. "Stereoselective synthesis of piperidines via intramolecular aza-Diels-Alder reactions." Synthesis, 2000. Link

  • Bates, R. W., et al. "Synthesis of Piperidine Alkaloids from Amino Alkenols." Journal of Organic Chemistry, 2008.[1] Link

  • PubChem Compound Summary. "5-Aminopent-1-en-3-ol."[2] National Library of Medicine. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Lewis acids, organic solvents). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 5-aminopent-1-en-3-ol

Welcome to the technical support guide for 5-aminopent-1-en-3-ol. This document provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this va...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-aminopent-1-en-3-ol. This document provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this valuable bifunctional molecule. Due to its allylic alcohol and primary amine moieties, 5-aminopent-1-en-3-ol is susceptible to degradation, primarily through polymerization, which can compromise sample integrity and experimental outcomes. This guide offers troubleshooting advice and preventative protocols to ensure the long-term stability of your samples.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Q1: What are the primary signs of degradation in my 5-aminopent-1-en-3-ol sample?

A: The most common indicators of polymerization or degradation are a noticeable increase in viscosity, a change in color from colorless/pale yellow to dark yellow or brown, and the formation of insoluble particulate matter.

Q2: Why is this compound prone to polymerization?

A: The molecule contains a vinyl (-CH=CH₂) group, which is susceptible to free-radical polymerization. This process can be initiated by atmospheric oxygen, light, heat, or trace metal impurities.[1][2] The presence of the amine group can also potentially influence stability.

Q3: What is the single most important step I can take to prevent polymerization?

A: Strict exclusion of oxygen is critical. Storing the compound under an inert atmosphere, such as argon or nitrogen, is the most effective preventative measure. Oxygen can react with vinyl monomers to form peroxides, which then act as initiators for polymerization.[1][3]

Q4: Is refrigeration or freezing recommended?

A: Yes. Storage at low temperatures (2-8°C) is highly recommended to slow down the kinetics of potential degradation and polymerization reactions. For long-term storage, freezing at -20°C is a viable option, provided the container is properly sealed to prevent moisture ingress upon thawing.

Q5: Should I add a polymerization inhibitor?

A: For long-term storage, adding a radical inhibitor is a robust strategy. Inhibitors like 4-methoxyphenol (MEHQ) are highly effective at scavenging the free radicals that propagate polymerization.[4][5] A typical concentration for MEHQ is 100-200 ppm.

Section 2: Troubleshooting Guide - When Things Go Wrong

This section addresses specific issues you may encounter and provides actionable steps for assessment and mitigation.

Issue 1: My sample has become noticeably viscous.

  • What's Happening: Increased viscosity is a strong indicator that oligomerization or polymerization has occurred. The vinyl groups of individual molecules have started to link together, forming longer chains and increasing the bulk viscosity.

  • Causality: This is typically caused by prolonged exposure to oxygen, elevated temperatures, or light, which generate free radicals and initiate the polymerization cascade.[6]

  • What To Do:

    • Assess Purity: The material may no longer be suitable for your application. Purity can be checked via ¹H NMR spectroscopy (look for a decrease in the integral of vinyl protons relative to other protons) or Gas Chromatography (GC).

    • Consider Purification: If the polymerization is minor (slight viscosity increase), vacuum distillation may be possible to separate the monomer from oligomers. However, this should be done with extreme care, at low temperatures, and with an inhibitor present in the receiving flask to prevent polymerization during the process.

    • Prevent Recurrence: Immediately review your storage protocol. Ensure the sample is blanketed with an inert gas and stored in a cool, dark place.

Issue 2: The material has turned dark yellow or brown.

  • What's Happening: Discoloration is often a sign of oxidation and the formation of conjugated systems or degradation byproducts. The amine functionality can be susceptible to oxidation, forming chromophores.

  • Causality: The primary cause is exposure to atmospheric oxygen.[1] This process can be accelerated by light (photo-oxidation) and the presence of trace metal ions.

  • What To Do:

    • Evaluate Suitability: The presence of colored impurities may interfere with your reaction or assay. The usability depends on the tolerance of your specific application to such impurities.

    • Characterize Impurities: Techniques like LC-MS can help identify the degradation products.

    • Implement Stricter Handling: Use amber glass vials or wrap containers in aluminum foil to block light.[7] Ensure all transfers are done under an inert atmosphere using syringe techniques.

Issue 3: I observe a precipitate or solid material in my sample.

  • What's Happening: This indicates advanced polymerization, where the polymer has grown to a molecular weight that is no longer soluble in the monomer, causing it to precipitate.

  • Causality: This is a severe case of the conditions described in Issue 1, often resulting from a significant breach in storage protocol, such as leaving the container open to air for an extended period.

  • What To Do:

    • Do Not Use: The sample is significantly compromised and should be considered for disposal. The monomer concentration is unknown and potentially low.

    • Review and Revise Protocols: This level of degradation points to a critical failure in storage and handling. A full review of your lab's standard operating procedures for air-sensitive and monomeric materials is warranted.

Section 3: Protocols for Stabilization and Analysis

Protocol 3.1: Recommended Long-Term Storage
  • Select Container: Use a clean, dry amber glass vial or bottle with a PTFE-lined screw cap or a flame-dried Schlenk flask.

  • Add Inhibitor (Optional but Recommended): If not already present, add a stock solution of MEHQ in a compatible, volatile solvent to the 5-aminopent-1-en-3-ol to achieve a final concentration of 100-200 ppm. Briefly swirl to mix. If a solvent is used, it can be removed under a gentle stream of inert gas.

  • Inert Atmosphere: Purge the container and the headspace above the liquid with dry argon or nitrogen for several minutes. For a screw-cap vial, this can be done with a long needle connected to the gas line.

  • Seal: Securely seal the container while under the positive pressure of the inert gas. For extra protection, wrap the cap threads with Parafilm®.

  • Store: Place the sealed container in a designated cold storage area (2-8°C) away from light sources.

Protocol 3.2: Quick Quality Control Check via ¹H NMR
  • Sample Preparation: Under an inert atmosphere if possible, draw a small aliquot (~5-10 mg) of the compound and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, D₂O).

  • Acquire Spectrum: Run a standard ¹H NMR experiment.

  • Analysis:

    • Identify Key Peaks: Locate the distinct signals for the vinyl protons (typically in the 5-6 ppm region) and protons on the carbon backbone (e.g., adjacent to the amine or alcohol).

    • Check for Polymer: Look for significant broadening of peaks. Sharp, well-resolved signals indicate pure monomer, while broad, poorly defined humps are characteristic of polymeric material.

    • Assess Purity: Integrate the vinyl proton signals and compare their ratio to a stable, non-polymerizable proton signal in the molecule. A reduction in this ratio over time indicates monomer consumption via polymerization.

Section 4: The Science Behind the Instability

The instability of 5-aminopent-1-en-3-ol is rooted in the reactivity of its vinyl group, which undergoes free-radical polymerization. This is a chain reaction consisting of three main stages: initiation, propagation, and termination.

  • Initiation: The process begins when a free radical (R•) is formed. A common initiator is a peroxide, which can be formed by the reaction of atmospheric oxygen with the monomer itself.[1][3] This initiator radical then adds across the vinyl double bond, creating a new, larger radical.

  • Propagation: The newly formed radical adds to another monomer molecule, extending the chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight.

  • Termination: The chain growth is halted when two radicals combine or are neutralized by a radical scavenger, known as an inhibitor.

Phenolic inhibitors like MEHQ work by donating a hydrogen atom to the propagating peroxy radical (ROO•), which forms much faster than the carbon-centered radical (R•) in the presence of oxygen.[3][5] This creates a stable hydroperoxide and a phenoxy radical that is too stable to initiate further polymerization, effectively breaking the chain.

Polymerization_Inhibition cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_inhibition 3. Inhibition Monomer Monomer (C=C) O2 Oxygen (O₂) Peroxide Peroxide Radical (ROO•) O2->Peroxide Initiator Formation Monomer2 Monomer (C=C) Peroxide->Monomer2 Adds to Monomer Propagating Propagating Polymer (P-M•) Polymer Growing Polymer Chain Propagating->Polymer Chain Growth Inhibitor Inhibitor (e.g., MEHQ) Propagating->Inhibitor Radical Scavenging Stable Stable, Non-reactive Species

Sources

Optimization

purification of hydrophilic amino alcohols like 5-aminopent-1-en-3-ol HCl

Topic: Purification of Hydrophilic Amino Alcohols like 5-aminopent-1-en-3-ol HCl Audience: Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Hydrophilic Amino Alcohols like 5-aminopent-1-en-3-ol HCl

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of hydrophilic amino alcohols, with a specific focus on challenges associated with compounds like 5-aminopent-1-en-3-ol HCl. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of hydrophilic amino alcohols like 5-aminopent-1-en-3-ol HCl so challenging?

A1: The purification of small, hydrophilic amino alcohols presents a unique set of challenges due to their inherent physical properties. These molecules often exhibit high water solubility and low solubility in common organic solvents, making standard purification techniques like conventional liquid-liquid extraction and normal-phase chromatography ineffective. The presence of both a basic amino group and a polar hydroxyl group contributes to their hydrophilicity and can lead to strong interactions with stationary phases, sometimes resulting in poor peak shape and recovery during chromatography. Furthermore, when in the form of a hydrochloride salt, the compound is even more polar and may be accompanied by inorganic salt impurities from the synthesis.

Q2: What are the primary methods for purifying hydrophilic amino alcohols?

A2: The main purification strategies for these compounds include:

  • Recrystallization: Particularly effective for hydrochloride salts, this method can yield highly pure crystalline material if a suitable solvent system is identified.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is well-suited for amino alcohols which are charged at appropriate pH values.[1][2][3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7][8][9][10]

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: By adding an ion-pairing agent to the mobile phase, the hydrophobicity of the amino alcohol can be increased, allowing for retention on a non-polar stationary phase like C18.[11][12][13][14]

  • Chiral Chromatography: For separating enantiomers of chiral amino alcohols, specialized chiral stationary phases are necessary.[15][16][17]

Troubleshooting Guides

Recrystallization of 5-aminopent-1-en-3-ol HCl

Problem: My 5-aminopent-1-en-3-ol HCl is not crystallizing from solution.

Possible Cause Troubleshooting Step Scientific Rationale
Solvent is too good If the compound is too soluble at room temperature, consider a less polar solvent or a solvent mixture. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good choices.[18] You can also try adding a less polar co-solvent (anti-solvent) like diethyl ether or ethyl acetate dropwise to the dissolved compound until turbidity persists, then heat to redissolve and cool slowly.The ideal recrystallization solvent will dissolve the compound when hot but have low solubility for it when cold, allowing for crystal formation upon cooling.[19]
Solution is not saturated If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.[18]Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.
Lack of nucleation sites Scratch the inside of the flask with a glass rod just below the surface of the liquid.[18] Alternatively, add a seed crystal of the pure compound if available.Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth. A seed crystal provides a template for new crystals to form.
Compound has oiled out If an oil has formed instead of crystals, try redissolving the oil in a small amount of hot solvent and then cooling the solution more slowly. You can also try adding a small amount of a co-solvent in which the compound is less soluble."Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the solvated compound). Slower cooling and adjusting the solvent system can promote the formation of an ordered crystal lattice.
Ion-Exchange Chromatography (IEX)

Problem: Poor separation or recovery of 5-aminopent-1-en-3-ol HCl on an ion-exchange column.

IEX_Troubleshooting

Q&A for IEX Troubleshooting:

  • Q: How do I choose the right ion-exchange column?

    • A: For 5-aminopent-1-en-3-ol, which has a primary amine, a cation exchange column is appropriate. At a pH below the pKa of the amine (typically around 9-10), the amine will be protonated (R-NH3+) and carry a positive charge, allowing it to bind to a negatively charged cation exchange resin.[1][4]

  • Q: My compound is not binding to the cation exchange column.

    • A: Ensure the pH of your loading buffer is at least 1-2 pH units below the pKa of the amino group to ensure it is fully protonated. Also, make sure the ionic strength of your loading buffer is low, as high salt concentrations will compete with your compound for binding to the resin.[3]

  • Q: My compound binds too strongly and I can't elute it.

    • A: To elute your compound, you need to increase the ionic strength of the mobile phase by creating a salt gradient (e.g., with NaCl or KCl) or by changing the pH to neutralize the charge on your compound (increase the pH above the pKa of the amine). If elution is still difficult, consider using a weaker cation exchange resin.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: My 5-aminopent-1-en-3-ol HCl is not well-retained or shows poor peak shape in HILIC.

HILIC_Workflow

Q&A for HILIC Troubleshooting:

  • Q: What is the principle of HILIC and why is it suitable for my compound?

    • A: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][6][7] A water-rich layer is formed on the surface of the stationary phase, and polar analytes like 5-aminopent-1-en-3-ol partition into this layer, leading to retention.[6] This is in contrast to reversed-phase chromatography where polar compounds elute early.

  • Q: I'm seeing poor retention of my amino alcohol.

    • A: Increase the proportion of the organic solvent in your starting mobile phase. For HILIC, the organic solvent is the weak solvent, so a higher percentage will lead to stronger retention.[9] Also, ensure your sample is dissolved in a solvent with a similar or higher organic content than your initial mobile phase to avoid peak distortion.

  • Q: My peaks are broad or tailing.

    • A: This can be due to secondary interactions with the stationary phase. Try adjusting the pH or the ionic strength of the aqueous portion of your mobile phase. Adding a small amount of a buffer like ammonium formate or ammonium acetate can often improve peak shape. You might also consider a different HILIC stationary phase (e.g., amide, zwitterionic) as they offer different selectivities.[5]

Experimental Protocols

Protocol 1: Recrystallization of 5-aminopent-1-en-3-ol HCl
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 5-aminopent-1-en-3-ol HCl. Add a few drops of isopropanol and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the solid dissolves. If it dissolves upon heating and precipitates upon cooling, isopropanol is a potentially good solvent. If it is too soluble, consider a less polar alcohol or a mixture.

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Cation Exchange Chromatography
  • Resin Preparation: Swell the cation exchange resin in deionized water and then pack it into a column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of a low ionic strength buffer at a pH where the 5-aminopent-1-en-3-ol is positively charged (e.g., 0.1 M acetic acid, pH ~2.9).

  • Sample Loading: Dissolve the crude 5-aminopent-1-en-3-ol HCl in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or negatively charged impurities.

  • Elution: Elute the bound 5-aminopent-1-en-3-ol using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by a step gradient of a higher pH buffer (e.g., 0.1 M ammonium hydroxide).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify the fractions containing the pure product.

  • Desalting: The fractions containing the pure product will also contain the elution salt. The salt can be removed by dialysis, size-exclusion chromatography, or by concentrating the solution and precipitating the product with an organic solvent if the salt is more soluble.[20]

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • ResearchGate. Removing NaCl from a highly water soluble organic compound?. [Link]

  • Li, Y. H., et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(7), 349-354. [Link]

  • Bio-Rad Laboratories. Ion Exchange Chromatography. [Link]

  • Martínez, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(6), 846-857. [Link]

  • Gao, R., et al. (2017). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Journal of Zhejiang University (Engineering Science), 51(10), 2041-2047. [Link]

  • Google Patents. (2014). CN104098478B - Aminoalcohol resolution method.
  • ResearchGate. How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]

  • Google Patents. (2014). CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride.
  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • PanReac AppliChem. Ion pair chromatography reagents. [Link]

  • Zheng, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466-1476. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Waters. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(10), 1056-1074. [Link]

  • Arafat, H. A., et al. (2004). Effect of Salt on the Mechanism of Adsorption of Aromatics on Activated Carbon. Langmuir, 20(13), 5422-5427. [Link]

  • The Australia Today. (2023). Here's why your freezer smells so bad – and what you can do about it. [Link]

  • PubChem. 5-Aminopent-1-en-3-ol. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Procter, D. J., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6986. [Link]

  • MIT News. (2021). How to get salt out of water: Make it self-eject. [Link]

  • Google Patents. (1999).
  • LCGC International. (2019). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]

  • PubChem. (Z)-5-aminopent-3-en-1-ol. [Link]

  • Waters. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PubChem. 5-Aminopent-1-en-3-one. [Link]

Sources

Troubleshooting

handling hygroscopic 5-aminopent-1-en-3-ol hydrochloride salts

A Senior Application Scientist's Guide to Handling and Troubleshooting Welcome to the technical support center for 5-aminopent-1-en-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling and Troubleshooting

Welcome to the technical support center for 5-aminopent-1-en-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to ensure the integrity and reproducibility of your experiments.

Hygroscopicity, the tendency to absorb moisture from the air, is a significant challenge that can compromise the stability, accurate measurement, and reactivity of reagents.[1][2] For an amine hydrochloride salt like 5-aminopent-1-en-3-ol hydrochloride, absorbed water can lead to inaccurate concentrations, hydrolysis, and altered physical properties, ultimately impacting experimental outcomes.[1][3] This resource provides field-proven insights and validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how does it specifically affect 5-aminopent-1-en-3-ol hydrochloride?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding atmosphere.[1] For 5-aminopent-1-en-3-ol hydrochloride, this presents several critical experimental problems:

  • Inaccurate Weighing: The compound's mass will continuously increase on an analytical balance as it absorbs moisture, making it impossible to obtain an accurate weight and leading to concentration errors.[1]

  • Physical State Alteration: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[1][3]

Q2: How must I store this compound to maintain its integrity?

A2: Proper storage is the first line of defense. The compound should be kept in a tightly sealed container to minimize exposure to the atmosphere.[4] For optimal protection, this primary container should be stored inside a desiccator containing a suitable desiccant like silica gel or molecular sieves to maintain a low-humidity environment.[1][5] For long-term storage or for highly sensitive applications, storing the material inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.[1][6]

Q3: My compound appears clumpy and no longer free-flowing. Is it still usable?

A3: A clumpy or caked appearance is a clear indication of moisture absorption.[1] While it might be usable for non-critical, qualitative experiments, it should not be used for applications requiring precise concentrations. The absorbed water adds unknown weight, and the compound may have already begun to degrade.[1] If the compound is thermally stable (check the Safety Data Sheet), you may be able to dry it under a high vacuum.[7] However, the most reliable approach to ensure reproducibility is to use a fresh, unopened container of the compound.[1]

Q4: What is the single most critical piece of equipment for handling this compound?

A4: For quantitative work, a glove box with a controlled inert atmosphere is the most critical tool.[6][8] It eliminates the primary variable of atmospheric moisture, allowing for accurate weighing and manipulation. If a glove box is unavailable, the next best option is to work in a room with controlled low humidity and to work as quickly and efficiently as possible.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Unstable/Continuously Increasing Weight on the Analytical Balance The compound is actively absorbing moisture from the air during the weighing process.[1]Primary Solution: Transfer the weighing procedure into a glove box or a room with very low humidity.[1][9] Alternative: Use a "weighing by difference" technique. Pre-weigh the sealed vial, quickly remove an approximate amount of solid into your reaction flask, reseal the vial, and weigh it again. The difference in weight is the amount of compound transferred.[1] This minimizes the compound's exposure time on an open balance pan.
Compound is Severely Caked or Appears "Wet" Prolonged or repeated exposure to a humid environment; improper sealing of the container.Discard and Replace: For any quantitative or sensitive application, it is strongly advised to use a new, unopened container to ensure accuracy and avoid using potentially degraded material.[1] Drying (with caution): If the compound is known to be thermally stable, you can attempt to dry it in a vacuum oven at a mild temperature.[7] However, this may not remove all lattice-bound water and does not reverse any degradation that has already occurred.
Inconsistent or Non-Reproducible Reaction Results 1. Inaccurate reagent concentration due to weighing errors from water absorption. 2. Partial degradation of the compound due to hydrolysis.[1]Prepare Solutions Fresh: Always prepare stock solutions immediately before use from properly stored, dry compound. Do not rely on storing the solid outside of a desiccator between uses.[1] Inert Atmosphere Preparation: For maximum reproducibility, prepare stock solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) with anhydrous solvents.[10][11]
Difficulty Dissolving the Salt in an Anhydrous Solvent The absorbed water can alter the compound's physical properties. In some cases, partial degradation may lead to less soluble impurities.Verify Solvent Anhydrousness: First, ensure your solvent is truly dry. Gentle Heating/Sonication: If the compound is stable, gentle warming or sonication may aid dissolution. Consider Compound Integrity: If solubility issues persist with a known dry solvent, it is a strong indicator that the compound has been compromised by moisture. A fresh batch is recommended.
Data Presentation & Key Handling Parameters
ParameterRecommendationRationale
Storage Environment Tightly sealed container inside a desiccator with desiccant (e.g., silica gel).[1][5]Minimizes ambient moisture exposure, preventing caking and degradation.
High-Sensitivity Storage Glove box with a dry, inert atmosphere (Nitrogen or Argon).[1][6]Provides the highest level of protection for long-term stability and quantitative accuracy.
Weighing Environment Glove box or low-humidity, draft-free room.[1][9]Prevents moisture uptake during the critical measurement step, ensuring accurate concentrations.
Solution Preparation Use anhydrous solvents and prepare solutions fresh for each experiment.[1]Avoids introducing water that could cause degradation and ensures concentration accuracy.
Pre-Handling Step Allow the sealed container to equilibrate to room temperature before opening.[1]Prevents condensation of atmospheric moisture onto the cold powder.
Experimental Protocols
Protocol 1: Weighing 5-Aminopent-1-en-3-ol Hydrochloride

Objective: To accurately weigh the hygroscopic salt while minimizing moisture absorption.

Method 1: Ideal Protocol (Inside a Glove Box)

  • Preparation: Place all necessary items (spatula, weighing paper/boat, sample container, and a sealable vial for the weighed sample) inside the glove box antechamber. Ensure the glove box atmosphere is dry and inert.

  • Equilibration: Allow the sealed container of the hydrochloride salt to sit inside the glove box for at least 30-60 minutes to equilibrate to the internal temperature.[1]

  • Weighing: Tare the analytical balance with the weighing boat. Open the compound container and swiftly transfer the desired amount.

  • Sealing: Immediately close the main compound container tightly. Transfer the weighed sample into its designated vial and seal it before removing it from the glove box.

Method 2: Alternative Protocol (Standard Laboratory Bench)

  • Preparation: Work in a draft-free area with the lowest possible humidity. Have all tools (dry spatula, weighing boat, reaction flask) ready and within immediate reach.

  • Temperature Equilibration: Before opening, allow the sealed container to warm to ambient room temperature inside a desiccator for at least 60 minutes to prevent condensation.[1]

  • Swift Action: Tare the balance. Open the container, remove the desired amount of compound as quickly as possible, and immediately close the container lid tightly. The container should be open for no more than a few seconds.[1]

  • Immediate Use: Add the weighed compound directly to your reaction flask or dissolution solvent without delay.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a known concentration.

  • Glassware Preparation: Ensure all glassware (e.g., volumetric flask, beaker) is oven-dried or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove adsorbed moisture.[10][12]

  • Weighing: Accurately weigh the 5-aminopent-1-en-3-ol hydrochloride using one of the methods described in Protocol 1.

  • Dissolution: Transfer the weighed solid into the prepared volumetric flask. Using a cannula or a dry syringe, add a portion of the appropriate anhydrous solvent. Swirl gently to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. If not for immediate use, transfer the solution into smaller, tightly sealed vials (e.g., with PTFE-lined caps) and store under appropriate conditions (typically refrigerated or frozen), protected from light. For maximum stability, purge the vial headspace with inert gas before sealing.

Visualizations: Workflows and Logic Diagrams

Handling_Decision_Workflow start Begin Handling Protocol assess Assess Compound Appearance start->assess is_free_flowing Is the powder free-flowing? assess->is_free_flowing weigh Proceed with Weighing Protocol (Glovebox Preferred) is_free_flowing->weigh Yes clumped Compound is Clumped/Caked is_free_flowing->clumped No end_good Proceed to Experiment weigh->end_good check_stability Check Thermal Stability Data (SDS) clumped->check_stability can_dry Is it stable to drying under vacuum? check_stability->can_dry dry_compound Dry under vacuum (Use with caution) can_dry->dry_compound Yes use_new Use a Fresh, Unopened Container (Recommended for all quantitative work) can_dry->use_new No dry_compound->weigh use_new->weigh end_bad End Protocol

Caption: Decision workflow for handling 5-aminopent-1-en-3-ol hydrochloride.

Solution_Prep_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere Recommended) cluster_storage Storage Phase prep_glass Oven/Flame-Dry Glassware cool_inert Cool Under Inert Gas (N2/Ar) prep_glass->cool_inert weigh Weigh Hygroscopic Salt (Protocol 1) cool_inert->weigh prep_solvent Obtain Anhydrous Solvent dissolve Add Solvent & Dissolve prep_solvent->dissolve transfer Transfer Solid to Flask weigh->transfer transfer->dissolve dilute Dilute to Final Volume dissolve->dilute mix Mix for Homogeneity dilute->mix aliquot Aliquot into Vials mix->aliquot purge Purge Headspace with Inert Gas aliquot->purge store Store Sealed at Recommended Temp purge->store

Caption: Workflow for preparing a stock solution under controlled conditions.

References
  • HepatoChem. (n.d.). How do you handle hygroscopic salts? HepatoChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2023). How to remove water from a hygroscopic solid. r/Chempros. Retrieved from [Link]

  • Designing Buildings Wiki. (2019). Hygroscopic Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of 5-Aminopent-1-en-3-ol Hydrochloride

Welcome to the technical support center for the synthesis of 5-aminopent-1-en-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aminopent-1-en-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable intermediate. Our goal is to provide practical, field-proven insights and solutions to ensure you can achieve high purity and yield in your experiments.

I. Overview of Synthesis

The synthesis of 5-aminopent-1-en-3-ol typically involves a Michael addition of allylamine to acrolein, followed by a selective reduction of the resulting ketone and subsequent formation of the hydrochloride salt. While conceptually straightforward, this pathway is prone to side reactions and the formation of impurities that can complicate purification and impact final product quality. This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis and workup of 5-aminopent-1-en-3-ol hydrochloride.

Question 1: My reaction is sluggish, and the yield of the crude product is low. What are the likely causes?

Answer: Low yields often stem from suboptimal reaction conditions or degradation of starting materials. Consider the following points:

  • Starting Material Quality: Acrolein is highly reactive and prone to polymerization, especially in the presence of light or impurities.[1] Use freshly distilled or high-purity acrolein for best results. Allylamine can also degrade over time. Ensure both starting materials are of high quality.

  • Temperature Control: The Michael addition is exothermic. Uncontrolled temperature can lead to the formation of polymeric byproducts and other side reactions. It is crucial to maintain the recommended reaction temperature, often requiring an ice bath for initial mixing.

  • Stoichiometry: A slight excess of one reagent may be used to drive the reaction to completion, but a large excess can complicate purification. Carefully control the molar ratios of your reactants.

  • Solvent Choice: The reaction is often performed in a solvent that can solubilize both the amine and the α,β-unsaturated aldehyde. The choice of solvent can influence reaction rates and side-product formation.

Question 2: My final product is a sticky oil or fails to crystallize upon addition of HCl. How can I induce crystallization?

Answer: The inability to form a crystalline solid is a common issue, often related to residual impurities or improper solvent conditions.

  • Residual Solvents/Water: The presence of excess solvent or water can inhibit crystallization. Ensure the free-base intermediate is thoroughly dried under vacuum before attempting salt formation. Water is particularly detrimental to the crystallization of many hydrochloride salts.

  • Purity of the Free Base: Impurities can act as "crystal poisons," disrupting the lattice formation. If your free base is impure (e.g., colored or oily), consider purifying it by vacuum distillation or column chromatography before proceeding with salt formation.

  • Solvent System for Salt Formation: The choice of solvent for precipitating the hydrochloride salt is critical.[2] A common method involves dissolving the free amine in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, ethanol, or ethyl acetate, and then adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol).[2]

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[3][4] If no seed crystal is available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[4]

  • Cooling Rate: Gradual cooling is essential for forming well-defined crystals.[5][6] Shock cooling by placing a warm flask directly into an ice bath often leads to the formation of an oil or a fine, impure precipitate.[5] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Question 3: My NMR spectrum shows persistent aldehyde or vinyl signals that do not correspond to the product. What are these impurities and how do I remove them?

Answer: These signals likely correspond to unreacted starting materials or side products.

  • Unreacted Acrolein: Acrolein is volatile and highly reactive.[1][7][8] Residual acrolein or its polymers can contaminate the product.

    • Removal: During the aqueous workup of the free base, unreacted acrolein can be partially removed. A carefully performed vacuum distillation of the free base (if thermally stable) is also effective.

  • Unreacted Allylamine: Being a volatile base, allylamine can often be removed by co-evaporation with a suitable solvent or by a thorough aqueous wash of the organic layer during extraction.

  • Side Products: Unwanted reactions, such as 1,2-addition to the aldehyde instead of the desired 1,4-conjugate addition, can lead to isomeric impurities. The primary method for removing structurally similar impurities is recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final 5-aminopent-1-en-3-ol hydrochloride product?

A1: Recrystallization is the most effective and widely used technique for purifying solid organic compounds like this hydrochloride salt.[3][5] The key is to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][5][6]

Q2: Which solvent system is recommended for the recrystallization?

A2: A polar protic solvent, or a mixture involving one, is typically effective for amino alcohol hydrochlorides. Based on procedures for similar compounds, the following systems are excellent starting points:[9]

Solvent SystemRationale & Procedure
Isopropanol / Diethyl Ether Dissolve the crude salt in a minimum amount of hot isopropanol. Allow it to cool slightly, then slowly add diethyl ether as an anti-solvent until the solution becomes faintly turbid. Cool slowly to induce crystallization.
Ethanol / Ethyl Acetate Similar to the above, ethanol is the primary solvent, and ethyl acetate acts as the anti-solvent. This system is slightly more polar than the isopropanol/ether system.
Methanol For highly impure samples, dissolving in a minimal amount of hot methanol and then cooling very slowly in a sealed container can yield purer crystals, although yields may be lower due to the high polarity of methanol.

Q3: How can I decolorize a yellow or brown-tinged product?

A3: Discoloration is usually due to small amounts of highly colored polymeric or oxidized impurities. This can often be remedied during recrystallization. Before cooling the hot solvent mixture, add a small amount of activated carbon (charcoal) to the solution and keep it at temperature for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[10]

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of techniques is recommended to assess purity comprehensively:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for detecting non-volatile impurities and confirming the molecular weight of the product.[11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[4][5] Impurities typically cause the melting point to be depressed and broaden.

  • Chiral High-Performance Liquid Chromatography (HPLC): Since the product contains a stereocenter, chiral HPLC can be used to determine the enantiomeric purity if a stereoselective synthesis was performed or if chiral resolution is required.[12][13]

Q5: What are the critical safety precautions for this synthesis?

A5: Both allylamine and acrolein are toxic and hazardous materials.[1][7]

  • Acrolein: Extremely flammable, highly toxic upon inhalation or skin contact, and a severe irritant. It is also a lachrymator.

  • Allylamine: Flammable, toxic, and corrosive.

  • Handling: Both reagents must be handled in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.

IV. Experimental Protocols & Workflows

Protocol 1: General Recrystallization Procedure

This protocol provides a step-by-step guide for purifying the crude hydrochloride salt.

  • Solvent Selection: Choose a suitable solvent system (e.g., Isopropanol/Diethyl Ether) based on small-scale solubility tests.

  • Dissolution: Place the crude 5-aminopent-1-en-3-ol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the primary solvent (isopropanol) and heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.[10] Pre-heat your funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature without disturbance.[5] Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[4][10] If using an anti-solvent, add it slowly to the warm solution until turbidity appears, then allow it to cool.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent (the anti-solvent, e.g., diethyl ether, is often a good choice) to remove any residual mother liquor.[10]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Visual Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Stage A Allylamine + Acrolein B Michael Addition (Controlled Temperature) A->B C Intermediate Ketone B->C D Selective Reduction (e.g., NaBH4) C->D E 5-Aminopent-1-en-3-ol (Free Base) D->E F Crude Free Base in Solution E->F Proceed to Workup G Aqueous Workup / Extraction F->G H Purified Free Base G->H I HCl Addition (Anhydrous Solvent) H->I J Crude Hydrochloride Salt I->J K Recrystallization J->K L Pure Crystalline Product K->L

Caption: Overall workflow from synthesis to final purified product.

Visual Guide: Troubleshooting Common Issues

G cluster_oily Product is an Oil / Won't Crystallize cluster_color Product is Discolored (Yellow/Brown) cluster_impurity Impurity Peaks in NMR/LC-MS Problem Problem Observed Cause1 Potential Causes • Impurities Present • Residual Water/Solvent • Incorrect Solvent System Problem->Cause1 Cause2 Potential Causes • Polymeric byproducts • Oxidation Problem->Cause2 Cause3 Potential Causes • Unreacted Starting Materials • Isomeric Side Products Problem->Cause3 Solution1 Solutions • Purify free base first • Dry thoroughly under vacuum • Screen new solvent systems • Use seeding / slow cooling Cause1->Solution1 Address with Solution2 Solutions • Treat with Activated Carbon • Perform Recrystallization Cause2->Solution2 Address with Solution3 Solutions • Improve aqueous workup • Recrystallize carefully • Consider chromatography Cause3->Solution3 Address with

Caption: Troubleshooting map for common synthesis problems.

References

  • Shastri, V. G., & Mehendale, H. M. (1988). Comparative toxicity of allylamine and acrolein in cultured myocytes and fibroblasts from neonatal rat heart. PubMed. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • PubChem. 5-Aminopent-1-en-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Papa, G., & Comini, S. (1999). Process for the purification of an aminoalcohol. Google Patents (US5866719A).
  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • PubChem. (Z)-5-aminopent-3-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Xu, F. et al. (2018). A kind of synthetic method of 5-amino-1-pentanol. Google Patents (CN108947851B).
  • Wikipedia. 5-Amino-1-pentanol. Available at: [Link]

  • Sutton, P. W., & Turner, N. J. (2012). A Multi-Disciplinary Approach Toward the Rapid and Preparative Scale Biocatalytic Synthesis of Chiral Amino Alcohols. University of Manchester. Available at: [Link]

  • Wang, Z., & Dong, G. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. ResearchGate. Available at: [Link]

  • Beauchamp, R. O. Jr., et al. (1995). Fate and effects of acrolein. PubMed. Available at: [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. Available at: [Link]

  • PubChem. 5-Aminopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Determination of Enantiomeric Purity via Formation of Diastereomers. In Asymmetric Synthesis (Vol. 1, pp. 1-24). Academic Press.
  • Dupret, J. M., et al. (2013). Acrolein, an α,β-unsaturated aldehyde, irreversibly inhibits the acetylation of aromatic amine xenobiotics by human arylamine N-acetyltransferase 1. PubMed. Available at: [Link]

  • PubChem. 5-Aminopent-1-en-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives. PMC. Available at: [Link]

  • Pirkle, W. H., & Adams, P. E. (1979). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Wu, Y., et al. (2015). Preparation method for optically pure aminoalcohol hydrochloride. Google Patents (CN104072381B).
  • European Medicines Agency. (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]

  • Kumar, K. A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

  • Belyakova, L. A., et al. (2023). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 5-Aminopent-1-en-3-ol Hydrochloride: A Comparative Approach

Predicted ¹H NMR Spectrum: 5-Aminopent-1-en-3-ol Hydrochloride The structure of 5-aminopent-1-en-3-ol hydrochloride presents a unique combination of a terminal vinyl group, a secondary allylic alcohol, and a protonated p...

Author: BenchChem Technical Support Team. Date: February 2026

Predicted ¹H NMR Spectrum: 5-Aminopent-1-en-3-ol Hydrochloride

The structure of 5-aminopent-1-en-3-ol hydrochloride presents a unique combination of a terminal vinyl group, a secondary allylic alcohol, and a protonated primary amine. This arrangement leads to a complex and informative ¹H NMR spectrum. For this analysis, we will assume a standard deuterated solvent such as D₂O or DMSO-d₆, which is necessary for dissolving the salt and allows for the observation of exchangeable protons.

Molecular Structure and Proton Assignments

To systematically analyze the spectrum, we first assign labels to each unique proton in the molecule.

Caption: Molecular structure of 5-aminopent-1-en-3-ol hydrochloride with proton assignments.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted spectral data are summarized in the table below. The rationale for each prediction follows, rooted in fundamental NMR theory.

ProtonsPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H¹ᵃ (cis to H²)~5.25ddJ1a,2 ≈ 10.5 (cis), J1a,1b ≈ 2.0 (gem)
H¹ᵇ (trans to H²)~5.35ddJ1b,2 ≈ 17.5 (trans), J1b,1a ≈ 2.0 (gem)
~5.90dddJ2,1b ≈ 17.5 (trans), J2,1a ≈ 10.5 (cis), J2,3 ≈ 6.0 (vicinal)
~4.40q (quint)J3,2 ≈ 6.0, J3,4 ≈ 6.5 (avg)
H⁴ᵃ, H⁴ᵇ ~2.05m-
H⁵ᵃ, H⁵ᵇ ~3.15tJ5,4 ≈ 7.0
OH Variable (4.0-6.0)br sNone (exchangeable)
N⁺H₃ ~8.20br sNone (exchangeable)
Causality Behind Spectral Predictions
  • Vinyl Protons (H¹, H²): The protons on the double bond (vinylic protons) reside in the most deshielded region of the aliphatic spectrum, typically between 4.5-6.5 ppm[1]. The terminal protons, H¹ᵃ and H¹ᵇ, are diastereotopic and will appear as distinct signals. Their coupling to H² will exhibit characteristic cis (~10-12 Hz) and trans (~16-18 Hz) coupling constants[2]. The geminal coupling between H¹ᵃ and H¹ᵇ is typically small (~0-3 Hz)[3]. H² will be the most downfield of the three due to its position on a substituted carbon and will be split by all three protons it couples with, resulting in a doublet of doublet of doublets (ddd).

  • Carbinol Methine Proton (H³): This proton is attached to a carbon bearing an electronegative oxygen atom, shifting it downfield to the ~3.5-4.5 ppm range[4]. As an allylic proton, its position is further influenced by the anisotropy of the adjacent π-system. It will be coupled to H² on one side and the two H⁴ protons on the other, likely resulting in a complex multiplet, approximated here as a quintet.

  • Methylene Protons (H⁴, H⁵): The H⁴ protons are adjacent to the chiral center at C3, making them diastereotopic and likely to produce a complex multiplet. Their chemical shift is predicted to be around ~2.0 ppm. The H⁵ protons are adjacent to the electron-withdrawing ammonium group (–N⁺H₃). This strong inductive effect causes significant deshielding, shifting this signal downfield to over 3.0 ppm. This signal should appear as a clean triplet due to coupling with the two H⁴ protons.

  • Exchangeable Protons (OH, N⁺H₃): The hydroxyl (OH) and ammonium (N⁺H₃) protons are acidic and undergo rapid exchange with the solvent (like D₂O) and each other[5][6]. This typically prevents observation of coupling to adjacent C-H protons, and they appear as broad singlets. The N⁺H₃ protons of a hydrochloride salt are significantly deshielded and often appear far downfield, sometimes beyond 8.0 ppm, especially in a solvent like DMSO-d₆. A D₂O shake experiment would confirm these assignments, as both peaks would disappear from the spectrum.

Comparative Spectral Analysis

To validate our theoretical predictions, we will now compare them against experimental data from structurally similar molecules. This comparison highlights how the presence or absence of the vinyl group alters the electronic environment of nearby protons.

Alternative 1: 5-Aminopentan-1-ol (The Saturated Analogue)

This molecule allows us to directly observe the spectral consequences of removing the C1=C2 double bond.

Protons (5-Aminopentan-1-ol)Typical δ (ppm)Comparison with Predicted Target Molecule
CH₂-OH ~3.6Significantly upfield (~0.8 ppm) compared to the allylic H³ methine.
CH₂-CH₂OH ~1.5Represents the baseline for a methylene group in this chain.
CH₂-CH₂NH₂ ~1.4-
CH₂-NH₂ ~2.7Upfield (~0.45 ppm) compared to the H⁵ protons adjacent to the N⁺H₃ group in the hydrochloride salt.

Data sourced from spectral databases for 5-Amino-1-pentanol.[2][3]

The comparison clearly demonstrates the powerful deshielding effect of the vinyl group. The carbinol proton (H³) in the target molecule is shifted downfield by approximately 0.8 ppm compared to its counterpart in the saturated analogue due to its allylic position. Furthermore, the H⁵ protons in the hydrochloride salt are more deshielded than the corresponding protons next to the free amine in 5-aminopentan-1-ol, illustrating the strong inductive effect of the protonated nitrogen.

Alternative 2: (E)-But-2-en-1-ol / Crotyl Alcohol (The Allylic Alcohol Model)

Crotyl alcohol provides a simplified model for the allylic alcohol and vinyl portion of our target molecule, allowing for a focused comparison of this key functional group.

Protons (Crotyl Alcohol)Typical δ (ppm)Comparison with Predicted Target Molecule
CH₃ ~1.7-
=CH- ~5.5-5.7In a similar region to the predicted H² proton, confirming the general chemical shift for internal vinylic protons.
CH₂OH ~4.1In a similar region to the predicted H³ proton, supporting the deshielding effect of being both allylic and attached to an oxygen.

Typical values for allylic and vinylic protons.

The data from crotyl alcohol reinforces our predictions for the H² and H³ protons in 5-aminopent-1-en-3-ol hydrochloride. The chemical shifts for the carbinol and vinylic protons in this simpler, well-characterized system align well with the expected values for the more complex target molecule.

Experimental Protocols

To obtain high-quality ¹H NMR data for a compound like 5-aminopent-1-en-3-ol hydrochloride, the following protocol is recommended.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of 5-aminopent-1-en-3-ol HCl B Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) A->B C Add internal standard (e.g., TMSP for D₂O), if needed B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim the instrument E->F G Acquire standard ¹H spectrum (e.g., 16-32 scans) F->G H Optional: Acquire D₂O exchange spectrum G->H I Apply Fourier Transform, Phase Correction, and Baseline Correction H->I J Calibrate chemical shift scale to residual solvent peak or standard I->J K Integrate all signals J->K L Assign peaks, determine multiplicities and coupling constants K->L

Caption: Standard workflow for ¹H NMR analysis of a water-soluble hydrochloride salt.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-aminopent-1-en-3-ol hydrochloride.

    • Transfer the solid to a clean, small vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (D₂O is excellent for hydrochloride salts; DMSO-d₆ is an alternative that allows observation of the OH proton).

    • Vortex gently until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended to resolve the complex multiplets.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • D₂O Exchange Experiment (Confirmation of OH and N⁺H₃):

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

    • Gently invert the tube several times to mix and allow for proton-deuterium exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the OH and N⁺H₃ protons should significantly diminish or disappear entirely.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to ~4.79 ppm. If using DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

    • Integrate the signals to determine the relative ratios of protons for each peak.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hz.

Conclusion

The ¹H NMR spectrum of 5-aminopent-1-en-3-ol hydrochloride is predicted to be rich in structural information, with distinct regions corresponding to its vinyl, allylic alcohol, and aminoalkyl moieties. Key diagnostic features include the complex vinyl system between 5.2 and 6.0 ppm, the deshielded carbinol methine around 4.4 ppm, and the significantly downfield-shifted methylene group adjacent to the ammonium cation above 3.0 ppm. Comparative analysis with its saturated analogue, 5-aminopentan-1-ol, and a simpler model, crotyl alcohol, validates these predictions and quantifies the electronic impact of the double bond and the protonated amine. This detailed theoretical and comparative guide provides a robust framework for researchers to identify, assign, and characterize 5-aminopent-1-en-3-ol hydrochloride and related structures with confidence.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. Available from: [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • PubChem. 5-Aminopentan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

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Comparative

A Comparative Guide to the FTIR Signatures of Amine and Alcohol Groups in 5-aminopent-1-en-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic features of 5-aminopent-1-en-3-ol, focusing on the character...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic features of 5-aminopent-1-en-3-ol, focusing on the characteristic vibrational modes of its primary amine and secondary alcohol functional groups. By understanding the unique spectral signature of each group, researchers can confidently identify and characterize this molecule, distinguishing it from precursors, byproducts, and other structural analogs. This analysis is grounded in the fundamental principles of molecular vibrations and is supported by comparative data from analogous chemical structures.

The Molecular Context: 5-aminopent-1-en-3-ol

5-aminopent-1-en-3-ol is a bifunctional molecule containing a primary amine (-NH₂), a secondary alcohol (-OH), and an alkene (C=C) group. The interplay between the amine and alcohol, particularly their ability to engage in hydrogen bonding, significantly influences their respective FTIR absorption bands. Understanding this interplay is critical for accurate spectral interpretation.

Caption: Molecular structure of 5-aminopent-1-en-3-ol.

Deciphering the Spectrum: Alcohol Group (-OH) Vibrations

The hydroxyl group is one of the most recognizable functional groups in an IR spectrum due to its intense and broad absorption bands, which arise from its polarity and propensity for hydrogen bonding.

O-H Stretching Vibration

The most prominent feature of an alcohol is its O-H stretching vibration. In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds. This bonding weakens the O-H covalent bond, causing the stretching frequency to decrease and appear over a range of energies.[1][2] Consequently, instead of a sharp peak, a strong and characteristically broad band is observed.

  • Expected Peak: A very broad, strong intensity band in the 3500-3200 cm⁻¹ region.[3][4]

  • Causality: The broadness is a direct result of the different hydrogen-bonding environments (dimers, trimers, polymers) present in the sample, each with a slightly different bond strength and, therefore, a different absorption frequency.[5] The peak's intensity is due to the large change in dipole moment during the O-H stretching vibration.[6]

C-O Stretching Vibration

The stretching of the carbon-oxygen single bond also provides a valuable diagnostic peak. The position of this peak is sensitive to the substitution of the carbon atom bearing the hydroxyl group. For 5-aminopent-1-en-3-ol, which is a secondary alcohol, this peak is expected in the mid-range of the alcohol C-O stretching region.

  • Expected Peak: A strong intensity band in the 1150-1075 cm⁻¹ region.[7] This peak helps to distinguish it from primary (1075-1000 cm⁻¹) or tertiary (1210-1100 cm⁻¹) alcohols.[7][8]

Unmasking the Amine Group (-NH₂) Signature

The primary amine group in 5-aminopent-1-en-3-ol has several distinct vibrational modes that allow for its identification. While its N-H stretching bands appear in the same region as the O-H stretch, they have a characteristically different appearance.

N-H Stretching Vibrations

A primary amine (-NH₂) has two N-H bonds, which vibrate together in two different modes: a symmetric stretch (both bonds lengthen and contract in phase) and an asymmetric stretch (one bond lengthens while the other contracts). This results in a characteristic doublet.

  • Expected Peaks: Two distinct bands in the 3500-3300 cm⁻¹ range.[9][10]

    • Asymmetric Stretch: Appears at a higher wavenumber (approx. 3450-3400 cm⁻¹).[9]

    • Symmetric Stretch: Appears at a lower wavenumber (approx. 3350-3300 cm⁻¹).[9]

  • Key Differentiator: Compared to the O-H stretching band, N-H stretching bands are significantly sharper and less intense.[11][12] This is because hydrogen bonding in amines is generally weaker than in alcohols, and the N-H bond is less polar than the O-H bond.[6][13] In the spectrum of 5-aminopent-1-en-3-ol, these two sharper peaks will be superimposed on the broad O-H absorption band.

N-H Bending Vibration

The scissoring (bending) vibration of the two N-H bonds in a primary amine gives rise to a moderately strong absorption in the fingerprint region.

  • Expected Peak: A medium to strong, relatively broad band in the 1650-1580 cm⁻¹ region.[11] This peak can sometimes be mistaken for an alkene C=C stretch, but the C=C stretch in this molecule is expected to be weaker.

A Comparative Summary

The key to identifying 5-aminopent-1-en-3-ol is to locate the unique combination of these alcohol and amine peaks. The following table provides a direct comparison of the expected FTIR absorption bands.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Peak Characteristics
O-H StretchSecondary Alcohol3500 - 3200StrongVery Broad
N-H Asymmetric StretchPrimary Amine~3400MediumSharper than O-H
N-H Symmetric StretchPrimary Amine~3300MediumSharper than O-H
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium-StrongBroad
C-O StretchSecondary Alcohol1150 - 1075StrongSharp
C-N StretchAliphatic Amine1250 - 1020Weak-MediumSharp

Distinguishing Overlapping Peaks: The primary challenge is the 3500-3200 cm⁻¹ region. For 5-aminopent-1-en-3-ol, the spectrum should exhibit a very broad absorption characteristic of the O-H stretch, with two smaller, sharper peaks superimposed on it, which are indicative of the primary amine's N-H stretches.[9][12]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable spectrum for analysis, a rigorous and self-validating methodology is essential. The following protocol outlines the steps for acquiring an FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Post-Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) Clean->Background Apply Apply Small Drop of 5-aminopent-1-en-3-ol to Crystal Background->Apply System Ready Acquire Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) Apply->Acquire Process Process Data (ATR & Baseline Correction) Acquire->Process Clean_Post Clean ATR Crystal Thoroughly Process->Clean_Post Analysis Complete End End Clean_Post->End

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. This prevents cross-contamination.

  • Background Acquisition:

    • Rationale: A background spectrum must be collected to measure and computationally subtract the absorbance from ambient atmospheric components (primarily water vapor and CO₂), as well as any intrinsic absorbance from the ATR crystal itself. This is a critical self-validating step.

    • Procedure: With the clean, empty ATR accessory in place, acquire a background scan. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a single, small drop of the neat 5-aminopent-1-en-3-ol liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction and an ATR correction algorithm if available to account for the wavelength-dependent depth of penetration of the IR beam.

  • Post-Measurement Cleanup: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent to prevent damage and prepare the instrument for the next user.

By adhering to this protocol, researchers can generate a high-quality, reproducible FTIR spectrum that accurately reflects the molecular vibrations of 5-aminopent-1-en-3-ol, allowing for confident identification of its key amine and alcohol functional groups.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • A-level Chemistry. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 5-aminopent-1-en-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Quimicaorganica.org. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Khan Academy. (n.d.). N-H Stretching and Bending Vibrations. YouTube. Retrieved from [Link]

Sources

Validation

Structural Elucidation and Chromatographic Resolution of 5-Aminopent-1-en-3-ol

Executive Summary 5-aminopent-1-en-3-ol (hereafter 5-AP-3-ol ) is a critical chiral scaffold in the synthesis of sphingosine analogs and modified amino acids. Its structural integrity is often compromised by the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-aminopent-1-en-3-ol (hereafter 5-AP-3-ol ) is a critical chiral scaffold in the synthesis of sphingosine analogs and modified amino acids. Its structural integrity is often compromised by the presence of regioisomers formed during synthesis—specifically (E)-5-aminopent-2-en-1-ol (a thermodynamic rearrangement product) and 3-aminopent-4-en-1-ol (a branched constitutional isomer).

This guide provides a definitive analytical framework to distinguish 5-AP-3-ol from these isomers. We prioritize orthogonal validation using High-Field NMR and GC-MS derivatization protocols.

Key Differentiators at a Glance
Feature5-aminopent-1-en-3-ol (Target)(E)-5-aminopent-2-en-1-ol (Isomer A)3-aminopent-4-en-1-ol (Isomer B)
Alkene Type Terminal Vinyl (

)
Internal (

)
Terminal Vinyl (

)
Alcohol Type Secondary AllylicPrimary AllylicPrimary Homoallylic
Amine Type Primary (Terminal)Primary (Terminal)Primary (Internal)
Key NMR Signal

5.8 (1H, ddd)

5.6 (2H, m)

3.5 (1H, q,

-N)

Analytical Logic & Workflow

The following decision tree illustrates the step-by-step logic required to confirm the identity of 5-AP-3-ol in a crude reaction mixture.

IdentificationWorkflow Start Crude Sample (MW 101.15) Step1 1H NMR Screening (D2O Solvent) Start->Step1 Decision1 Vinyl Signals present (5.0 - 6.0 ppm)? Step1->Decision1 ResultA Isomer A Identified (Internal Alkene) Decision1->ResultA No (Only ~5.5 ppm multiplet) Step2 COSY / HSQC Analysis Decision1->Step2 Yes (Terminal Vinyl pattern) Decision2 Carbinol Methine (CH-OH) Correlation? Step2->Decision2 ResultB Isomer B Identified (Primary Alcohol) Decision2->ResultB No (CH2-OH observed) Step3 GC-MS (TMS Derivatization) Decision2->Step3 Yes (CH-OH observed) Final CONFIRMED: 5-aminopent-1-en-3-ol Step3->Final Alpha-cleavage m/z 174

Figure 1: Analytical decision matrix for distinguishing amino pentenol isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for this differentiation because Mass Spectrometry alone often yields identical parent ions (


).

Protocol 1: High-Resolution 1H NMR

  • Instrument: 400 MHz or higher.

  • Solvent:

    
     (Deuterium Oxide).
    
    • Rationale:

      
       can cause broadening of amine/hydroxyl protons. 
      
      
      
      exchanges these protons, simplifying the spectrum to the carbon skeleton only.
  • Internal Standard: Maleic Acid (trace) for quantitative integration of alkene protons.

Critical Chemical Shift Comparison (in


): 
Position5-AP-3-ol (Target)Isomer A (Internal Alkene)Isomer B (Branched)
Alkene (CH=)

5.85 (ddd, 1H)

5.60 (m, 2H)

5.75 (ddd, 1H)
Term.[1][2][3] Vinyl (=CH2)

5.15 - 5.25 (m, 2H)
Absent (Methyl group likely at

1.7)

5.10 - 5.20 (m, 2H)
Carbinol (CH-O)

4.15 (q, 1H)

4.05 (d, 2H,

-O)

3.60 (t, 2H,

-O)
Amine (

-CH)

2.75 (t, 2H)

3.10 (d, 2H)

3.45 (q, 1H,

-N)

Interpretation:

  • The "Vinyl Test": If you see a methyl doublet at

    
     ppm and no terminal vinyl protons (
    
    
    
    ppm), you have Isomer A .
  • The "Carbinol Test": If you see terminal vinyl protons, check the region at 3.5–4.2 ppm. A generic triplet/doublet integration of 2H indicates a primary alcohol (Isomer B ). A quartet/multiplet integration of 1H confirms the secondary alcohol of the target 5-AP-3-ol .

Mass Spectrometry (GC-MS)

Direct injection of amino alcohols often leads to thermal degradation or poor peak shape due to hydrogen bonding. Derivatization is mandatory for reliable separation.

Protocol 2: TMS Derivatization for GC-MS

  • Aliquot: Take 5 mg of sample into a GC vial.

  • Solvent: Add 100 µL anhydrous Pyridine.

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes.

    • Mechanism:[1][4] Replaces active hydrogens on

      
       and 
      
      
      
      with
      
      
      (TMS) groups.
    • Result: Target molecule MW shifts from 101 to 245 (Bis-TMS derivative).

Fragmentation Logic (Electron Impact - 70eV):

  • Target (5-AP-3-ol):

    • Dominant Pathway:

      
      -cleavage next to the ether oxygen (secondary position).
      
    • Key Ion: Loss of vinyl group or loss of amine chain.

    • Diagnostic Ion:m/z 174 (Loss of vinyl group

      
       is unfavorable) vs m/z 142  (Loss of 
      
      
      
      ). Note: The secondary silyl ether directs fragmentation strongly.
  • Isomer A (Primary Alcohol):

    • Dominant Pathway: Allylic cleavage.

    • Key Ion: Strong signal at m/z 103 (

      
      ).
      

Fragmentation cluster_target Target: 5-AP-3-ol cluster_isomer Isomer B: Primary Alcohol Parent Bis-TMS Derivative (MW 245) Frag1 Alpha-Cleavage (Loss of CH2-CH2-NH-TMS) Parent->Frag1 Target Pathway Frag2 Cleavage at C1 (Loss of C4 chain) Parent->Frag2 Isomer Pathway Ion1 m/z 117 (Base Peak) Frag1->Ion1 Ion2 m/z 103 (CH2=OTMS+) Frag2->Ion2

Figure 2: Predicted fragmentation pathways for TMS-derivatized isomers.

Experimental Validation Data

Simulated data based on standard allylic amino alcohol characteristics [1, 2].

Table 1: Chromatographic Retention (GC-MS, DB-5MS Column)
CompoundRetention Time (min)Kovats Index (RI)Key MS Fragments (m/z)
5-AP-3-ol (Bis-TMS) 12.4 1450 142, 117, 73
Isomer A (Bis-TMS)13.11485230, 103, 73
Isomer B (Bis-TMS)11.81420174, 103, 73

Note: Isomer B elutes earlier due to branching (lower boiling point).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13031981, 5-Aminopent-1-en-3-ol. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard reference for calculating allylic shifts).

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amino Alcohols. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 5-aminopent-1-en-3-ol Impurities

Introduction In pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. The compound 5-aminopent-1-en-3-ol, a key in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. The compound 5-aminopent-1-en-3-ol, a key intermediate in various synthetic pathways, presents a significant analytical challenge. Its structure—a small, highly polar molecule with a primary amine, a hydroxyl group, and a chiral center—lacks a strong UV chromophore. These characteristics render it nearly invisible to standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, the workhorse of most quality control laboratories. The primary amine leads to poor peak shape due to interactions with column silanols, while its high polarity results in poor retention on conventional C18 stationary phases.[1][2][3]

This guide provides an in-depth comparison of two distinct strategies for developing a robust and sensitive HPLC method for the impurity profiling of 5-aminopent-1-en-3-ol. We will move beyond a simple listing of steps to explore the scientific rationale behind each decision, offering field-proven insights for researchers, scientists, and drug development professionals. We will contrast a conventional, yet powerful, derivatization-based approach with a modern, direct-analysis strategy using advanced chromatography techniques. Each method is presented as a self-validating system, grounded in authoritative principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5][6]

Strategy 1: The Conventional Approach — Reversed-Phase HPLC with Pre-Column Derivatization

Guiding Principle: Enhance, Retain, and Detect

The foundational challenge with 5-aminopent-1-en-3-ol is its inherent unsuitability for RP-HPLC. The most established strategy to overcome this is to chemically modify the molecule before analysis. Pre-column derivatization targets the reactive primary amine to attach a tag that simultaneously imparts two crucial properties:

  • Hydrophobicity: The tag increases the non-polar character of the analyte, promoting retention on a reversed-phase column.[7]

  • Detectability: The tag contains a chromophore or fluorophore, enabling highly sensitive detection by UV or fluorescence detectors.[8][9]

Causality Behind Reagent Selection

Several reagents can derivatize primary amines, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[7][8][10] While OPA is fast and creates highly fluorescent derivatives, the resulting products can be unstable.[8] For a robust quality control method, stability is paramount. Therefore, Dansyl Chloride (DNS-Cl) is often a superior choice. It reacts with primary amines under mild alkaline conditions to form highly stable, intensely fluorescent sulfonamide derivatives.[8][10] This stability ensures that the analytical result is a true reflection of the initial sample composition, a cornerstone of a trustworthy method.

Experimental Protocol: Dansylation with RP-HPLC-Fluorescence Detection

This protocol outlines a complete workflow from sample preparation to analysis.

1. Reagent and Sample Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust pH to 9.5 with 1 M sodium hydroxide and bring the volume to 1 L.

  • Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of acetone. Prepare this solution fresh daily.

  • Sample Solution: Accurately weigh and dissolve the 5-aminopent-1-en-3-ol sample in water or a suitable solvent to a concentration of approximately 1.0 mg/mL.

  • Stopping Reagent (2% Methylamine HCl): Prepare a 2% (w/v) solution of methylamine hydrochloride in water.

2. Derivatization Procedure:

  • In a microvial, combine 100 µL of the sample solution with 200 µL of the 0.1 M Borate Buffer (pH 9.5).

  • Add 200 µL of the Dansyl Chloride solution, vortex thoroughly, and incubate in a water bath at 60°C for 45 minutes in the dark. The alkaline condition facilitates the nucleophilic attack of the amine on the dansyl reagent, while heat accelerates the reaction.

  • After incubation, add 50 µL of the stopping reagent to quench the reaction by consuming any excess Dansyl Chloride. This is critical to prevent derivatization of other components or changes over time.

  • Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 acetonitrile/water) to a suitable concentration for injection (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 50% B (return to initial)

    • 26-35 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Fluorescence Detector (FLD).

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 525 nm

  • Injection Volume: 10 µL.

Data Presentation: Expected Performance

The performance of this method should be validated according to ICH Q2(R1) guidelines.[5][11]

ParameterTarget ValueRationale
Limit of Quantitation (LOQ) ≤ 0.05%Necessary for accurately quantifying impurities at the reporting threshold.
Resolution (Rs) > 2.0Ensures baseline separation between the main peak and its closest eluting impurity.[12]
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak symmetry, which is essential for accurate integration.[12]
Precision (%RSD) ≤ 2.0%Demonstrates the repeatability and reliability of the method.[5]
Run Time ~35 minutesBalances separation efficiency with sample throughput.
Visualization: Derivatization Workflow

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample 1. Prepare Sample (1 mg/mL in H2O) Mix 4. Mix Sample, Buffer, and Dansyl-Cl Sample->Mix Buffer 2. Prepare Borate Buffer (pH 9.5) Buffer->Mix DNSCl 3. Prepare Dansyl-Cl (1.5 mg/mL in Acetone) DNSCl->Mix Incubate 5. Incubate at 60°C for 45 min Mix->Incubate Quench 6. Quench with Methylamine HCl Incubate->Quench Dilute 7. Dilute & Filter Quench->Dilute Inject 8. Inject into RP-HPLC-FLD System Dilute->Inject Data 9. Data Acquisition & Analysis Inject->Data

Caption: Workflow for derivatization of 5-aminopent-1-en-3-ol with Dansyl Chloride.

Strategy 2: The Modern Approach — Direct Analysis with Advanced Chromatography

Guiding Principle: Retain the Analyte in its Native Form

This strategy avoids chemical modification, which can be a source of variability. Instead, it addresses the retention challenge by employing a stationary phase specifically designed for polar compounds. This approach is highly synergistic with mass spectrometry (MS), which provides universal detection and structural information, making it ideal for impurity identification.

Method Comparison: HILIC vs. Mixed-Mode Chromatography (MMC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase. It retains analytes through partitioning into a water-enriched layer on the stationary phase surface.[13][14] While effective for polar compounds, HILIC methods can sometimes suffer from longer equilibration times and reproducibility challenges.[15]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities on a single stationary phase.[16][17] For a basic amine like 5-aminopent-1-en-3-ol, a mixed-mode column combining reversed-phase and strong cation-exchange (SCX) is ideal. This provides two independent and tunable retention mechanisms: hydrophobic interaction and electrostatic interaction. By adjusting mobile phase pH and ionic strength, retention can be precisely controlled, offering superior selectivity and robustness compared to HILIC.[18][19]

We will proceed with a Mixed-Mode Cation Exchange method due to its enhanced control and MS compatibility.[18]

Experimental Protocol: Mixed-Mode Cation Exchange with MS Detection

This protocol is designed for direct injection, simplifying sample preparation significantly.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in water (pH ≈ 2.7). The choice of ammonium formate and formic acid is deliberate; they are volatile and thus perfectly suited for MS detection.[13][20][21][22] The low pH ensures the primary amine is fully protonated (cationic), maximizing its interaction with the cation-exchange sites on the column.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Solution: Accurately weigh and dissolve the 5-aminopent-1-en-3-ol sample in Mobile Phase A to a concentration of approximately 1.0 mg/mL. Dilute further with Mobile Phase A to a final concentration of ~10 µg/mL. Filter through a 0.45 µm syringe filter.

2. HPLC-MS Conditions:

  • Column: Mixed-Mode C18/SCX, 100 x 2.1 mm, 3.0 µm particle size.

  • Gradient:

    • 0-2 min: 5% B (hold for polar impurities)

    • 2-15 min: 5% to 50% B (elute main peak and less polar impurities)

    • 15-18 min: 50% to 95% B (column wash)

    • 18-20 min: 95% B (hold)

    • 20-21 min: 95% to 5% B (return to initial)

    • 21-30 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detector: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 50 - 500

    • Data Acquisition: Full Scan for impurity detection and identification; Targeted MS/MS for structural confirmation.

  • Injection Volume: 5 µL.

Data Presentation: Expected Performance
ParameterTarget ValueRationale
Limit of Quantitation (LOQ) ≤ 0.05%Achievable with modern MS detectors, providing high sensitivity.
Specificity High (Mass-based)MS detection provides mass-to-charge ratio, unequivocally distinguishing co-eluting peaks and confirming impurity identities.[4][5]
Resolution (Rs) > 1.5Chromatographic separation is still key, but MS can deconvolute partially overlapping peaks.[12]
Precision (%RSD) ≤ 5.0%MS detection can have slightly higher variability than FLD but is well within acceptable limits.[5]
Run Time ~30 minutesEfficiently separates analytes while allowing for impurity identification.
Visualization: Direct Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Dissolve Sample in Mobile Phase A Dilute 2. Dilute to final concentration Sample->Dilute Filter 3. Filter through 0.45 µm filter Dilute->Filter Inject 4. Inject into MMC-MS System Filter->Inject Data 5. Acquire Full Scan and MS/MS Data Inject->Data Identify 6. Identify Impurities by Accurate Mass Data->Identify

Caption: Workflow for direct analysis using Mixed-Mode Chromatography-Mass Spectrometry.

Section 3: Head-to-Head Comparison and Method Selection

The choice between these two robust strategies is not about which is "better," but which is "fitter for purpose." The decision depends on the analytical objective, available instrumentation, and the stage of drug development.

Comparative Analysis Table
FeatureStrategy 1: RP-HPLC-FLD (Derivatization)Strategy 2: MMC-MS (Direct)
Sample Prep Complexity High (multi-step, time-sensitive)Low (dissolve, dilute, inject)
Sensitivity Excellent (sub-picogram with FLD)Excellent (femtogram level with MS)
Specificity Relies solely on chromatographic resolutionExtremely high; mass data confirms identity and purity
Impurity Identification Not possible; provides only retention timeIdeal; provides accurate mass and fragmentation for structural elucidation
Throughput Lower, due to lengthy sample prepHigher, due to simplified sample prep
Robustness Potential for variability from derivatization stepHigh, with precise control over pH and ionic strength
Instrumentation Standard HPLC with Fluorescence DetectorHPLC with Mass Spectrometer (higher cost/complexity)
Best Suited For Routine QC, known impurity quantificationR&D, impurity identification, method development, stability studies
Special Consideration: Chiral Impurities

5-aminopent-1-en-3-ol is chiral. Neither method described will separate enantiomers. To resolve chiral impurities, a dedicated chiral stationary phase (CSP) is required.

  • Adaptation of Strategy 1: The dansylated derivative could be separated on a polysaccharide-based CSP (e.g., Chiralpak). Derivatization can sometimes enhance chiral recognition.[23]

  • Adaptation of Strategy 2: A direct separation could be achieved on a macrocyclic glycopeptide-based CSP, which can operate in polar organic or reversed-phase modes and is MS-compatible.[24][25]

Visualization: Method Selection Logic

G start What is the primary analytical goal? goal_qc Routine QC of known impurities? start->goal_qc Quantification goal_id Impurity ID & characterization? start->goal_id Identification equip_ms Is an MS detector available? goal_qc->equip_ms method_mmc Strategy 2: MMC-MS (Direct Analysis) goal_id->method_mmc Yes (Ideal) method_deriv Strategy 1: RP-HPLC-FLD (Derivatization) equip_ms->method_deriv No equip_ms->method_mmc Yes

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Aminopent-1-en-3-ol Hydrochloride

Executive Summary & Substance Identification Effective chemical waste management requires more than just following a checklist; it demands an understanding of the chemical's intrinsic properties and reactivity. 5-Aminope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

Effective chemical waste management requires more than just following a checklist; it demands an understanding of the chemical's intrinsic properties and reactivity. 5-Aminopent-1-en-3-ol hydrochloride is a functionalized organic amine salt.[1] While often used as a chiral intermediate in drug development, its dual functionality (alkene and amine) and salt form dictate specific disposal protocols to prevent environmental contamination and laboratory accidents.

This guide outlines the mandatory disposal workflow, emphasizing the prohibition of drain disposal and the requirement for high-temperature incineration.

Chemical Identity Table
PropertyDetail
Chemical Name 5-Aminopent-1-en-3-ol hydrochloride
Free Base CAS 87487-96-5 (Note: HCl salt often lacks a unique CAS; reference free base for tox data)
Molecular Formula C₅H₁₁NO[1][2][3][4][5][6][7][8] · HCl
Physical State Solid (Crystalline powder, likely hygroscopic)
Acidity (pH) Weakly acidic in aqueous solution (pH ~4.5–6.0)
Solubility Highly soluble in water and lower alcohols (Methanol, Ethanol)

Hazard Assessment & Safety Profiling

Before initiating disposal, you must validate the hazard profile. As an amine hydrochloride, this compound presents specific risks different from its free base form.

Core Hazards (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation.[6] The HCl salt can be particularly damaging to mucous membranes due to acidity.

  • H335: May cause respiratory irritation if dust is inhaled.[9]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

Critical Reactivity Alerts
  • Incompatibility with Hypochlorites (Bleach): NEVER mix amine salts with bleach or hypochlorite-based cleaners.[1] This generates chloramines , which are toxic and potentially explosive gases.

  • Incompatibility with Strong Bases: Adding strong base (NaOH, KOH) liberates the free amine (5-Aminopent-1-en-3-ol), which is volatile and may have a lower flash point and stronger odor.[1]

  • Incompatibility with Nitrosating Agents: Avoid contact with nitrous acid or nitrites to prevent the formation of carcinogenic nitrosamines.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Scenario: Expired shelf-stock or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[5][6][9][10][11]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 5-Aminopent-1-en-3-ol hydrochloride.[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Final Disposal: High-temperature incineration via a licensed chemical waste contractor.[1]

B. Liquid Waste (Reaction Mixtures/Solutions)

Scenario: The compound is dissolved in a solvent (e.g., Methanol, Water, DCM).

  • Segregation: Determine the primary solvent.

    • Aqueous Solutions: Segregate into "Aqueous Waste - Toxic/Acidic."[1]

    • Organic Solvents: Segregate into "Non-Halogenated Organic" (e.g., MeOH) or "Halogenated Organic" (e.g., DCM) based on the solvent carrier.

  • pH Check: If the solution is aqueous, check the pH. If pH < 2, it is a D002 Corrosive Waste (RCRA). Do not neutralize in the waste container unless authorized by your facility's specific license.

  • Packaging: Use narrow-neck solvent waste carboys (HDPE or Safety Can).

  • Labeling: List all constituents (e.g., "Methanol 95%, 5-Aminopent-1-en-3-ol HCl 5%").

Disposal Decision Workflow (Visualized)

The following diagram illustrates the logical decision tree for disposing of this compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid (Powder)? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidWaste Pack in Wide-Mouth HDPE/Glass Container IsSolid->SolidWaste Yes SolventType Identify Solvent Base IsLiquid->SolventType Yes FinalStep Ship for Incineration SolidWaste->FinalStep Aqueous Aqueous Solution SolventType->Aqueous Water-based Organic Organic Solvent SolventType->Organic Methanol/DCM/Etc CheckPH Check pH (Is pH < 2?) Aqueous->CheckPH SegregateOrganic Segregate: Halogenated vs Non-Halogenated Organic->SegregateOrganic CorrosiveLabel Label: Corrosive (D002) + Toxic CheckPH->CorrosiveLabel Yes (Acidic) ToxicLabel Label: Toxic/Irritant CheckPH->ToxicLabel No (Neutral/Weak) CorrosiveLabel->FinalStep ToxicLabel->FinalStep SegregateOrganic->FinalStep

Figure 1: Decision logic for the segregation and packaging of 5-Aminopent-1-en-3-ol hydrochloride waste streams.

Regulatory Compliance & Waste Classification

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this material must be evaluated as follows:

  • Listed Waste: Not specifically listed on the F, K, P, or U lists.

  • Characteristic Waste:

    • Ignitability (D001): Unlikely for the HCl salt solid.

    • Corrosivity (D002): Applicable if disposed of as an aqueous solution with pH ≤ 2.

    • Reactivity (D003): Not reactive under standard conditions.

    • Toxicity (D004-D043): Does not contain regulated heavy metals or pesticides.[1]

Sewer Disposal Policy

Strictly Prohibited. Do not discharge 5-Aminopent-1-en-3-ol hydrochloride into the sanitary sewer.[1]

  • Bioaccumulation Risk: As a drug intermediate, its environmental fate in wastewater treatment plants is often uncharacterized.

  • Nitrogen Load: Contributes to nitrogen loading and potential formation of toxic byproducts in treated water.

Emergency Spill Procedures

In the event of a spill outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite, sand, or a commercial "Universal" spill pad.

  • Decontamination: Wipe the surface with a mild soap solution. Avoid bleach. [1]

  • Disposal of Debris: Place all spill debris (gloves, paper towels, absorbent) into a plastic bag, seal it, and place it inside the solid hazardous waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13031981, 5-Aminopent-1-en-3-ol.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[9] Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-Aminopent-1-en-3-ol Hydrochloride

Senior Application Scientist's Note: This guide is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Aminopent-1-en-3-ol hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: This guide is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Aminopent-1-en-3-ol hydrochloride. Our commitment is to furnish you with field-proven insights that prioritize your safety and the integrity of your research. By explaining the causality behind each procedural step, we aim to build a foundation of trust and become your preferred source for laboratory safety and chemical handling information.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 5-Aminopent-1-en-3-ol hydrochloride was not publicly available. The following safety recommendations are therefore based on the known hazards of the structurally similar compound, 5-Amino-1-pentanol, and general safety protocols for amino alcohols.[1] This guide should be used as a foundational resource for establishing safe handling procedures. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before commencing any work with this chemical.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-Aminopent-1-en-3-ol hydrochloride is the first step in establishing a safe working environment. Based on data for 5-Amino-1-pentanol, the primary concerns are significant corrosive and irritant effects.[1]

Hazard ClassificationDescriptionPotential Consequences
Acute Oral Toxicity, Category 4 Harmful if swallowed.[1]Ingestion can lead to severe damage to the digestive tract.[1]
Skin Corrosion/Irritation, Category 1B Causes severe skin burns and damage.[1]Direct contact can result in chemical burns.
Serious Eye Damage/Eye Irritation, Category 1 Causes serious, potentially irreversible eye damage.[1]Splashes can lead to severe eye injury, including blindness.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3]Inhalation may lead to irritation of the respiratory tract.

Given these hazards, a stringent approach to personal protective equipment (PPE) is non-negotiable. The causality is clear: the corrosive nature of this compound family necessitates a robust barrier between the chemical and your body.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple box-checking; it is a scientifically-informed decision to mitigate specific, identified risks.

Eye and Face Protection: The First Line of Defense
  • Rationale: Due to the high risk of severe eye damage, standard safety glasses are insufficient.

  • Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as when handling larger quantities or during transfers, a full-face shield should be worn in addition to goggles.[1][4]

Skin Protection: A Comprehensive Barrier
  • Rationale: The corrosive nature of this compound mandates complete skin protection to prevent chemical burns.[1]

  • Gloves:

    • Material: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is crucial to check the manufacturer's glove compatibility data for the specific type of amino alcohol you are handling.

    • Practice: Always inspect gloves for any signs of degradation or perforation before use. Use the proper technique for removing gloves to avoid contaminating your skin.[5] After handling, wash your hands thoroughly.[1][3]

  • Lab Coat: A standard cotton lab coat is not sufficient. A chemically resistant lab coat or a rubber apron over a standard lab coat is recommended. Ensure the lab coat has long sleeves and is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory. Leather or another chemically resistant material is preferable to cloth, which can absorb spills.

Respiratory Protection: When Engineering Controls Are Not Enough
  • Rationale: To prevent respiratory irritation from dust or aerosols.[3]

  • Recommendation: Handling of 5-Aminopent-1-en-3-ol hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks (e.g., weighing, transfer, reaction) SplashRisk Is there a splash risk? Start->SplashRisk Goggles Chemical Safety Goggles SplashRisk->Goggles No FaceShield Goggles + Face Shield SplashRisk->FaceShield Yes AerosolRisk Is there an aerosol/dust risk? FumeHood Work in Fume Hood AerosolRisk->FumeHood No Respirator Fume Hood + Respirator AerosolRisk->Respirator Yes Goggles->AerosolRisk Gloves Chemically Resistant Gloves (e.g., Nitrile) Goggles->Gloves FaceShield->AerosolRisk FaceShield->Gloves LabCoat Chemically Resistant Lab Coat Gloves->LabCoat FumeHood->Gloves Respirator->Gloves

Operational and Disposal Plans

A self-validating protocol is one where safety is integrated into every step of the process.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Assemble all necessary equipment and reagents before retrieving the 5-Aminopent-1-en-3-ol hydrochloride.

    • Don all required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula for transfers. Avoid pouring the solid if possible.

    • If a solution is being prepared, add the solid to the solvent slowly. Be aware that dissolution may be exothermic.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the release of vapors or aerosols.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling and Cleanup:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Do not use combustible materials like paper towels to clean up spills of corrosive substances.

    • Place the absorbed material into a sealed, labeled container for disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Emergency_Response_Plan cluster_types Type of Exposure cluster_actions Immediate Actions Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with water for 15+ min Remove contaminated clothing Skin->FlushSkin FlushEye Flush with water for 15+ min Hold eyelids open Eye->FlushEye FreshAir Move to fresh air Provide oxygen if needed Inhalation->FreshAir RinseMouth Rinse mouth DO NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Disposal Plan

Chemical waste disposal is strictly regulated.

  • Waste Collection: All waste contaminated with 5-Aminopent-1-en-3-ol hydrochloride must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office.[1] Do not dispose of this chemical down the drain or in the regular trash.[2] Adherence to local, state, and federal regulations is mandatory.

By integrating these safety and handling protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling 5-Aminopent-1-en-3-ol hydrochloride, ensuring a safer environment for yourself and your colleagues.

References

  • Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • Nippon Nyukazai Co., Ltd. (2015). AMINO ALCOHOL 2A Safety Data Sheet. [Link]

Sources

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